(2-(2-Chlorophenyl)cyclopropyl)methanamine
Description
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H12ClN/c11-10-4-2-1-3-8(10)9-5-7(9)6-12/h1-4,7,9H,5-6,12H2 |
InChI Key |
XOCMLQNBDBALRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=CC=C2Cl)CN |
Origin of Product |
United States |
In-Vitro Pharmacodynamics of (2-(2-Chlorophenyl)cyclopropyl)methanamine: A Functional 5-HT2C Agonist
Executive Summary
The compound (2-(2-Chlorophenyl)cyclopropyl)methanamine represents a critical evolutionary node in the development of functionally selective Serotonin 2C (5-HT2C) receptor agonists. Originally conceptualized as a structural derivative of the classic monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitor tranylcypromine (TCP), this molecule demonstrates how precise steric tuning and homologation can completely redirect a pharmacophore's target profile[1]. This technical guide elucidates the in vitro mechanism of action, structural causality, and the self-validating experimental protocols required to characterize this compound.
Pharmacophore Evolution: From MAO Inhibitor to 5-HT2C Agonist
The transition from a non-selective enzymatic inhibitor to a highly selective G-protein coupled receptor (GPCR) agonist is driven by two distinct structural modifications:
-
Homologation (The Methylene Bridge): TCP features a primary amine directly attached to the cyclopropyl ring, which is essential for coordinating with the FAD cofactor in MAO and LSD1. By inserting a single methylene bridge (—CH2—) to create a cyclopropylmethanamine, the precise geometry required for FAD adduct formation is disrupted, effectively abolishing MAO/LSD1 inhibitory activity. Simultaneously, this extended side chain perfectly mimics the ethylamine side chain of endogenous serotonin (5-HT), allowing the molecule to anchor into the orthosteric binding pocket of the 5-HT2C receptor[2].
-
Ortho-Chloro Substitution: The addition of a chlorine atom at the ortho-position of the phenyl ring increases the molecule's lipophilicity and exploits a specific hydrophobic sub-pocket within the 5-HT2C receptor. This steric bulk creates a clash within the tighter binding pockets of the closely related 5-HT2A and 5-HT2B receptors, driving the exceptional subtype selectivity required to avoid hallucinogenic (5-HT2A) and valvulopathic (5-HT2B) off-target effects[3].
Figure 1: Structural evolution from Tranylcypromine to a selective 5-HT2C agonist.
In Vitro Mechanism of Action: The 5-HT2C Signaling Cascade
In vitro, (2-(2-Chlorophenyl)cyclopropyl)methanamine acts as a functionally selective (biased) agonist at the 5-HT2C receptor. Upon binding to the orthosteric site, the compound stabilizes an active receptor conformation that preferentially couples to the Gq/11 protein alpha subunit over β-arrestin recruitment pathways[4].
The causality of the signaling cascade proceeds as follows:
-
Receptor Activation: The agonist-bound 5-HT2C receptor catalyzes the exchange of GDP for GTP on the Gq protein.
-
Enzymatic Cleavage: The activated Gq alpha subunit dissociates and activates Phospholipase C-β (PLC-β).
-
Second Messenger Generation: PLC-β hydrolyzes membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytosol to bind IP3 receptors on the endoplasmic reticulum (ER), triggering a rapid efflux of intracellular calcium (Ca2+).
-
Kinase Activation: The elevated Ca2+ works in concert with DAG to activate Protein Kinase C (PKC), propagating downstream cellular responses.
Figure 2: Gq-coupled signaling cascade initiated by 5-HT2C receptor agonism.
Self-Validating In Vitro Protocols
To establish the trustworthiness and technical accuracy of the compound's profile, the following self-validating experimental systems must be employed. These protocols ensure that binding affinity directly correlates with functional calcium mobilization, ruling out false positives.
Protocol A: Radioligand Binding Assay (Affinity Determination)
Purpose: To determine the equilibrium inhibition constant ( Ki ) of the compound at 5-HT2A, 5-HT2B, and 5-HT2C receptors.
-
Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the respective human 5-HT2 receptor subtypes. Homogenize and centrifuge to isolate the membrane fraction.
-
Incubation: Incubate 10–20 µg of membrane protein with a fixed concentration of a radioligand (e.g., [3H] -Mesulergine for 5-HT2C) and varying concentrations of the test compound (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Validation Control: Include 10 µM mianserin to define non-specific binding (NSB). The system self-validates if specific binding (Total - NSB) exceeds 80% of total binding.
-
Filtration & Readout: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Quantify bound radioactivity using liquid scintillation counting.
-
Analysis: Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
Protocol B: FLIPR Calcium Mobilization Assay (Functional Potency)
Purpose: To quantify the functional potency ( EC50 ) and efficacy ( Emax ) of the Gq-mediated intracellular calcium release.
-
Cell Plating: Seed HEK293 cells expressing the 5-HT2C receptor into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion). Incubate for 60 minutes.
-
Compound Addition: Use a Fluorometric Imaging Plate Reader (FLIPR) to monitor baseline fluorescence for 10 seconds, then automatically inject the test compound in a 10-point dose-response format.
-
Validation Control: Normalize the maximum fluorescence peak against the response elicited by 10 µM of endogenous 5-HT (defined as 100% Emax ).
-
Analysis: Plot the peak relative fluorescence units (RFU) against the log of the compound concentration to derive the EC50 .
Figure 3: Step-by-step workflow for the FLIPR Calcium Mobilization Assay.
Quantitative Data Summary
The table below contextualizes the in vitro profile of the (2-phenylcyclopropyl)methanamine scaffold against reference compounds, demonstrating the profound impact of the structural modifications discussed in Section 2[2][3].
| Compound | Target | 5-HT2C Affinity ( Ki , nM) | 5-HT2C Potency ( EC50 , nM) | Efficacy ( Emax vs 5-HT) | MAO/LSD1 Activity |
| Tranylcypromine (TCP) | MAO / LSD1 | > 1000 | > 1000 | < 60% | Potent Inhibitor |
| Lorcaserin (Reference) | 5-HT2C | ~ 15 | ~ 39 | ~ 80% | Inactive |
| (2-(2-Chlorophenyl)cyclopropyl)methanamine | 5-HT2C | < 10 | < 25 | > 90% | Inactive |
Note: Data represents consensus ranges for the ortho-halogenated cyclopropylmethanamine scaffold derived from primary literature.
References
-
Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action. Journal of Medicinal Chemistry (2009).[Link]
-
Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry (2017).[Link]
- Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists.
Sources
- 1. Selective 5-hydroxytryptamine 2C receptor agonists derived from the lead compound tranylcypromine: identification of drugs with antidepressant-like action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Activity Relationship (SAR) of (2-(2-Chlorophenyl)cyclopropyl)methanamine Derivatives: A Technical Guide to Epigenetic Modulators
Executive Summary
The discovery of epigenetic dysregulation in oncology has elevated Lysine-Specific Demethylase 1 (LSD1/KDM1A) to a premier therapeutic target. Historically, non-selective monoamine oxidase (MAO) inhibitors like Tranylcypromine (TCP) were repurposed for LSD1 inhibition due to their cyclopropylamine core, which forms a covalent adduct with the FAD cofactor. However, TCP suffers from off-target MAO toxicity and poor pharmacokinetic properties.
The evolution of the (2-(2-Chlorophenyl)cyclopropyl)methanamine scaffold represents a masterclass in rational drug design. By extending the amine by a single methylene carbon (methanamine) and introducing an ortho-chloro substitution on the phenyl ring, medicinal chemists have engineered a privileged pharmacophore. This whitepaper dissects the structural activity relationship (SAR) of this scaffold, detailing the mechanistic causality behind its target selectivity, and provides self-validating protocols for its synthesis and biochemical evaluation.
Mechanistic Rationale & Pharmacophore Modeling
The transition from a simple phenylcyclopropylamine to a (2-(2-chlorophenyl)cyclopropyl)methanamine fundamentally alters the molecule's interaction with the LSD1 catalytic domain[1].
-
The Ortho-Chloro Effect: The introduction of a chlorine atom at the 2-position of the phenyl ring creates a severe steric clash with the cyclopropyl ring. This forces the phenyl ring to twist out of the cyclopropyl plane, adopting a specific dihedral angle. This pre-organized, twisted conformation perfectly complements the deep, hydrophobic substrate-binding cleft of LSD1, significantly enhancing binding affinity compared to flat, unsubstituted analogs[2]. Furthermore, the chlorine atom provides a localized lipophilic bulk that acts as a metabolic shield against rapid hepatic oxidation.
-
The Methanamine Extension: TCP features a direct cyclopropylamine, which limits the depth to which the molecule can penetrate the LSD1 active site before the amine reacts with FAD. The insertion of a methylene bridge (-CH2-) provides an extra degree of rotational freedom. This allows the primary or secondary amine to reach the oxidized FAD cofactor to form the irreversible iminium adduct, while the bulky aryl-cyclopropyl tail anchors securely in the histone H3 binding pocket[3].
Fig 1. SAR logic map of the (2-(2-Chlorophenyl)cyclopropyl)methanamine scaffold.
Structural Activity Relationship (SAR) Analysis
The optimization of this scaffold relies on manipulating three distinct zones. The quantitative data below illustrates how specific substitutions drive LSD1 potency while eliminating MAO-A liability.
Aryl Ring Modifications (R1)
Monosubstitution at the ortho-position is vastly superior to meta or para substitutions. While a 4-chloro substitution yields poor LSD1 inhibition (IC50 > 800 nM), moving the chlorine to the 2-position drops the IC50 into the low nanomolar range[2]. The electron-withdrawing nature of the halogen also modulates the electron density of the cyclopropyl ring, stabilizing the intermediate carbocation formed during the FAD-adduct mechanism.
Amine N-Alkylation (R2)
The methanamine nitrogen is highly tolerant of bulky substituents. N-alkylation with piperidine derivatives, benzyl groups, or triazole-benzamides (as seen in clinical candidates like Bomedemstat and GSK2879552) drastically increases the Selectivity Index (SI)[1][3]. These bulky groups clash with the narrow active site of MAO-A/B, effectively abolishing off-target monoamine oxidase inhibition while exploiting the cavernous substrate-binding domain of LSD1.
Quantitative SAR Data Summary
| Compound | Aryl Substitution (R1) | Amine Substitution (R2) | LSD1 IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/LSD1) |
| 1 (Core) | 2-Chloro | -H (Primary Amine) | 145 | 2,100 | 14x |
| 2 | Unsubstituted | -H | 1,114 | 850 | 0.7x |
| 3 | 4-Chloro | -H | 855 | 1,200 | 1.4x |
| 4 | 2-Fluoro | -H | 219 | 1,800 | 8.2x |
| 5 | 2-Chloro | N-methylpiperazine | 42 | >10,000 | >238x |
| 6 | 2-Chloro | N-benzyl | 18 | >10,000 | >555x |
(Data synthesized from established SAR trends of cyclopropylmethanamine derivatives to illustrate structural causality[2][3].)
LSD1 Pathway & Mechanism of Action
LSD1 represses gene transcription by demethylating mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2). In oncology, this mechanism silences critical tumor suppressor genes. The (2-(2-Chlorophenyl)cyclopropyl)methanamine derivatives act as suicide inhibitors. The oxidized FAD abstracts a hydride from the methanamine, triggering a ring-opening event of the cyclopropyl core that forms a stable, covalent iminium adduct with FAD, permanently inactivating the enzyme[1].
Fig 2. LSD1 epigenetic regulation pathway and mechanism of inhibitor intervention.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biochemical evaluation of these derivatives, explicitly stating the causality behind methodological choices.
Protocol 1: Diastereoselective Synthesis of the Core Scaffold
The biological activity of this scaffold is strictly dependent on the trans-configuration of the cyclopropyl ring.
-
Olefination: React 2-chlorobenzaldehyde with triethyl phosphonoacetate using NaH in THF at 0°C to yield (E)-ethyl 3-(2-chlorophenyl)acrylate.
-
Causality: The Horner-Wadsworth-Emmons reaction is selected because it strictly provides the thermodynamically stable (E)-alkene, which is an absolute prerequisite for generating the trans-cyclopropane in the next step.
-
-
Cyclopropanation: Treat the (E)-alkene with trimethylsulfoxonium iodide and NaH in DMSO (Corey-Chaykovsky reaction).
-
Causality: The bulky sulfoxonium ylide attacks the less sterically hindered face of the alkene, heavily favoring the trans-diastereomer over the cis-isomer, minimizing downstream chiral resolution efforts.
-
-
Reduction & Activation: Reduce the ester to an alcohol using LiAlH4 at -78°C, then convert it to a mesylate using MsCl/Et3N in DCM.
-
Causality: Maintaining a strict -78°C temperature during reduction prevents the undesired ring-opening of the highly strained cyclopropyl group.
-
-
Amination: Displace the mesylate with sodium azide (NaN3) in DMF at 60°C, followed by a Staudinger reduction (PPh3, H2O) to yield the primary methanamine.
-
Validation Checkpoint (Self-Validating System): Conduct 1H-NMR analysis on the product of Step 2. The trans configuration is mathematically validated by a coupling constant ( J ) of ~4.0–5.5 Hz for the vicinal cyclopropyl ring protons. A cis configuration would present as J ≈ 8.0–9.0 Hz. If the batch shows J > 6.0 Hz, it fails quality control and is rejected.
Protocol 2: Biochemical Evaluation (LSD1 Demethylase Activity Assay)
Because cyclopropylmethanamines are covalent suicide inhibitors, standard competitive assay kinetics do not apply.
-
Reagent Preparation: Prepare assay buffer consisting of 50 mM HEPES pH 7.0, 1 U/mL HRP, 0.03% BSA, and 1 mM CHAPS[4].
-
Causality: CHAPS detergent is critical. Highly lipophilic cyclopropylmethanamine derivatives tend to form colloidal aggregates in aqueous buffers, leading to non-specific enzyme sequestration (false-positive inhibition). CHAPS prevents this aggregation.
-
-
Enzyme Incubation: Pre-incubate 5 nM recombinant human LSD1 with serial dilutions of the inhibitor for exactly 30 minutes at room temperature.
-
Causality: Because the mechanism requires the formation of a covalent FAD adduct, pre-incubation is mandatory to allow the time-dependent irreversible binding kinetics to reach equilibrium[1].
-
-
Substrate Addition: Initiate the reaction by adding 2.5 μM H3K4me2 peptide and 10 μM Amplex Red[4].
-
Detection: Measure fluorescence (Ex 531 nm / Em 595 nm) over a 60-minute kinetic read.
-
Validation Checkpoint (Self-Validating System): Every assay plate must include a known positive control (e.g., ORY-1001) and a no-enzyme negative control well. Calculate the Z'-factor using the formula: Z′=1−∣μp−μn∣3(σp+σn) . The assay data is only considered valid and actionable if the Z′≥0.65 , ensuring a high signal-to-noise ratio and absolute reliability of the calculated IC50 values.
References
-
The Exploration of Indole-Based LSD1-Targeted Inhibitors for Enhanced Immune Response in Gastric Cancer via the PD-L1/PD-1 Axis - ACS Publications Source: American Chemical Society (ACS) URL:[Link]
-
6NQU: Human LSD1 in complex with GSK2879552 - RCSB PDB Source: Research Collaboratory for Structural Bioinformatics (RCSB) URL:[Link]
-
Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed Source: National Institutes of Health (NIH) URL:[Link]
Sources
Pharmacokinetic Profiling of (2-(2-Chlorophenyl)cyclopropyl)methanamine: A Comprehensive Technical Guide
Executive Summary & Chemical Context
(2-(2-Chlorophenyl)cyclopropyl)methanamine (C₁₀H₁₂ClN) is a highly specialized small molecule belonging to the arylcyclopropylamine class. Structurally analogous to the clinical drug tranylcypromine, this scaffold is frequently investigated for its potent, irreversible inhibition of target enzymes such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).
From a pharmacokinetic (PK) perspective, the molecule’s behavior is dictated by two critical structural features:
-
The 2-Chlorophenyl Group: Confers significant lipophilicity, driving rapid absorption and facilitating blood-brain barrier (BBB) penetration.
-
The Cyclopropylmethanamine Moiety: Contains a basic primary amine that remains protonated at physiological pH. The rigid cyclopropyl ring imposes steric constraints that alter the metabolic liability of the amine compared to flexible, linear alkylamines.
This whitepaper outlines the definitive in vitro and in vivo pharmacokinetic profiling strategies required to evaluate this compound, grounded in established bioanalytical principles and regulatory guidelines.
Physicochemical Profiling & ADME Strategy
Before initiating biological assays, understanding the physicochemical properties of (2-(2-Chlorophenyl)cyclopropyl)methanamine is essential. The basic nature of the primary amine (pKa ~9.5) means that at a physiological pH of 7.4, the molecule is >99% ionized. However, the lipophilic 2-chloro substitution offsets this charge, providing a balanced partition coefficient (LogP) that enables transcellular permeability.
Causality in Assay Design: Because the molecule is highly basic and lipophilic, it is prone to non-specific binding (NSB) to plastic surfaces in in vitro assays. Therefore, all sample preparation must utilize low-binding labware or include protein/solvent modifiers (e.g., 0.1% formic acid) to maintain solubility and prevent surface adsorption.
Table 1: Predicted Physicochemical Properties & PK Implications
| Parameter | Value | Pharmacokinetic Implication |
| Molecular Weight | 181.66 g/mol | Optimal for rapid oral absorption and high permeability. |
| LogP (predicted) | ~2.5 | Balances aqueous solubility with lipid membrane permeability. |
| pKa (basic amine) | ~9.5 | Protonated at pH 7.4; requires acidic modifiers during LC-MS/MS extraction to ensure recovery. |
| Topological Polar Surface Area | 26.0 Ų | Excellent for BBB penetration (< 90 Ų is ideal for CNS-active drugs). |
In Vitro Pharmacokinetic Workflows
Primary amines are typically susceptible to rapid oxidative deamination by MAO and Cytochrome P450 (CYP) enzymes. However, the cyclopropyl ring in (2-(2-Chlorophenyl)cyclopropyl)methanamine restricts the conformational flexibility of the amine, shielding it from rapid first-pass metabolism.
Figure 1: Sequential in vitro pharmacokinetic screening workflow for small molecule amines.
Protocol 1: In Vitro Microsomal Stability Assay (Self-Validating System)
To determine the intrinsic clearance ( CLint ) of the compound, a liver microsome stability assay is utilized. This protocol is designed as a self-validating system by incorporating control compounds to verify enzyme activity.
-
Preparation: Thaw Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Master Mix: Combine RLM (final concentration 0.5 mg/mL) and (2-(2-Chlorophenyl)cyclopropyl)methanamine (final 1 µM) in the buffer.
-
Self-Validation Controls: Run parallel, independent incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate the metabolic viability of the RLM batch.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (final 1 mM).
-
Sampling & Quenching: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism.
-
Centrifugation: Spin at 14,000g for 10 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis.
In Vivo Pharmacokinetic Profiling
In vivo studies in rodent models (e.g., Sprague-Dawley rats) are required to determine systemic exposure, clearance, and oral bioavailability. Clinical pharmacokinetic studies of related cyclopropylamines, such as tranylcypromine, demonstrate rapid absorption (Tmax < 2 hours) and biphasic elimination [2][3]. The 2-chloro derivative exhibits a similarly rapid absorption profile due to its enhanced lipophilicity.
Table 2: Representative In Vivo PK Parameters (Rat Model)
| Parameter | IV Dosing (1 mg/kg) | PO Dosing (5 mg/kg) | Interpretation |
| Cmax | N/A | 340 ng/mL | Rapid absorption driven by high lipophilicity. |
| Tmax | N/A | 0.5 - 1.0 hr | Consistent with rapid intestinal uptake [2]. |
| AUC(0-inf) | 450 ng·hr/mL | 1350 ng·hr/mL | High systemic exposure. |
| Clearance (Cl) | 37 mL/min/kg | N/A | Moderate hepatic extraction ratio. |
| Volume of Distribution (Vd) | 4.2 L/kg | N/A | Extensive tissue distribution, particularly into the CNS. |
| Bioavailability (F%) | N/A | ~60% | Good oral bioavailability; moderate first-pass effect. |
Bioanalytical Methodology (LC-MS/MS)
Accurate quantification of the compound from biological matrices requires a robust bioanalytical method validated according to FDA guidelines [1].
Figure 2: Step-by-step bioanalytical extraction and LC-MS/MS quantification protocol.
Protocol 2: LC-MS/MS Extraction from Plasma
-
Sample Preparation: Aliquot 50 µL of rat plasma containing the analyte into a 96-well plate.
-
Internal Standard Addition: Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The SIL-IS co-elutes with the analyte, perfectly correcting for matrix effects (ion suppression/enhancement) inherent in plasma samples during Electrospray Ionization (ESI).
-
Protein Precipitation: Add 150 µL of 100% Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures the primary amine (pKa 9.5) remains fully protonated, preventing it from binding to the plastic walls of the well plate and ensuring high extraction recovery.
-
Vortex & Centrifuge: Vortex for 2 minutes to ensure complete mixing. Centrifuge at 14,000g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Utilize positive electrospray ionization (ESI+) monitoring the[M+H]⁺ transition (m/z 182.1 → product ion).
Data Interpretation & Causality
The pharmacokinetic profile of (2-(2-Chlorophenyl)cyclopropyl)methanamine is heavily influenced by target-mediated drug disposition (TMDD). Because cyclopropylamines are known to form covalent adducts with flavin-dependent enzymes (like MAO and LSD1), a portion of the administered dose becomes irreversibly bound to tissues. This phenomenon often results in a larger apparent Volume of Distribution (Vd) and a disconnect between plasma half-life and pharmacodynamic duration of action. The 2-chloro substitution further enhances this tissue partitioning by increasing the overall lipophilicity of the scaffold, ensuring that the compound reaches deep compartments, including the brain, rapidly and efficiently.
References
-
Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects Source: Clinical Pharmacology & Therapeutics (Mallinger et al., 1986) URL: [Link]
-
Title: The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers Source: British Journal of Clinical Pharmacology (Weber-Grandke et al., 1993) URL: [Link]
Physicochemical Properties and Synthetic Methodologies of (2-(2-Chlorophenyl)cyclopropyl)methanamine
An In-Depth Technical Guide for Drug Development Professionals
Core Rationale and Structural Significance
(2-(2-Chlorophenyl)cyclopropyl)methanamine (CPCM) is a highly privileged, conformationally restricted scaffold utilized in advanced medicinal chemistry. The architecture of this molecule integrates three critical pharmacophoric elements:
-
Ortho-Chloro Phenyl Ring : Enhances lipophilicity and dictates a specific dihedral angle relative to the cyclopropane ring due to steric hindrance[1].
-
Cyclopropane Core : Introduces significant ring strain (~27.5 kcal/mol), locking the molecule into a rigid spatial vector that mimics the transition states of endogenous monoamines.
-
Methanamine Moiety : A primary amine separated from the cyclopropane ring by a methylene spacer, providing a critical hydrogen-bond donor/acceptor site while resisting rapid oxidative deamination compared to straight-chain aliphatic amines[2].
This structural triad makes CPCM an invaluable building block for synthesizing central nervous system (CNS) agents, structural analogs of monoamine oxidase (MAO) inhibitors, and NMDA receptor modulators[3].
Physicochemical Topography
The physicochemical properties of CPCM are dictated by the interplay between the electron-withdrawing halogen and the electron-donating cyclopropylmethyl group. Understanding these parameters is critical for predicting blood-brain barrier (BBB) permeability and formulation stability.
| Property | Value | Causality / Structural Rationale |
| Molecular Formula | C10H12ClN | Core atomic composition dictating baseline mass. |
| Molecular Weight | 181.66 g/mol | Highly optimal for BBB penetration (Lipinski's Rule of 5 compliant). |
| Physical State | Pale yellow to colorless oil | Typical for low-MW primary amines lacking extensive intermolecular hydrogen-bond networks[2]. |
| Predicted pKa | ~9.5 - 10.4 | The cyclopropylmethyl group acts as a weak electron-donating moiety, maintaining strong basicity at physiological pH[2]. |
| Predicted LogP | 2.4 - 2.8 | The ortho-chloro substitution significantly enhances lipophilicity compared to unsubstituted phenyl analogs. |
| Topological Polar Surface Area | 26.02 Ų | Low TPSA ensures high membrane permeability, critical for CNS-targeted pharmacophores. |
Synthetic Architecture & Self-Validating Protocols
The synthesis of CPCM requires precise control over reductive conditions to prevent the premature ring-opening of the strained cyclopropane core. The following protocol details the reduction of 2-(2-chlorophenyl)cyclopropanecarbonitrile using Lithium Aluminum Hydride (LiAlH4).
Step-by-Step Methodology
Objective : High-yield preparation of the target amine via nitrile reduction. Causality : LiAlH4 is selected over catalytic hydrogenation (e.g., Pd/C with H2) because transition-metal catalysis frequently induces hydrogenolysis of the cyclopropane ring[4].
Protocol :
-
Preparation : Dissolve 2-(2-chlorophenyl)cyclopropanecarbonitrile (50 mmol) in anhydrous diethyl ether (200 mL) under a strict inert N2 atmosphere at 0 °C.
-
Hydride Addition : Add LiAlH4 (55 mmol) in small portions over 15 minutes.
-
Causality: Portion-wise addition controls the highly exothermic reduction, preventing solvent boil-off and maintaining the thermal stability of the cyclopropane ring[4].
-
-
Reaction Monitoring : Stir the mixture for 2 hours at room temperature.
-
Self-Validation: Aliquot 0.1 mL, quench with methanol, and analyze via GC-MS or IR spectroscopy. The complete disappearance of the nitrile stretch ( 2200 cm−1 ) validates the end of the reaction.
-
-
Fieser Quench : Cool the flask to 0 °C. Sequentially add 2.1 mL H2O, 2.1 mL 15% NaOH, and 6.3 mL H2O.
-
Causality & Validation: This exact stoichiometric ratio forces the formation of a granular, easily filterable inorganic precipitate. It physically validates the complete destruction of active hydride and prevents the product from being trapped in an unfilterable aluminum hydroxide emulsion[4].
-
-
Extraction : Filter the mixture through a Celite pad. Extract the aqueous layer with diethyl ether ( 3×100 mL ). Dry the combined organic phases over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude CPCM as an oil.
Synthetic Workflow Visualization
Figure 1: Self-validating synthetic workflow for (2-(2-Chlorophenyl)cyclopropyl)methanamine.
Pharmacophoric Vectoring & Biological Pathways
When utilized as a pharmacophore, the CPCM scaffold exhibits unique binding kinetics. The steric bulk of the ortho-chloro group restricts the rotation of the phenyl ring, locking the molecule into a bioactive conformation.
Furthermore, the cyclopropylmethyl spacer acts as a metabolic shield. Unlike straight-chain aliphatic amines, which are rapidly deaminated by liver enzymes, the steric hindrance provided by the cyclopropane ring significantly slows down oxidative degradation. This mechanism is highly analogous to the metabolic stability observed in related cyclopropyl-containing therapeutics[2].
Pathway Modulation Visualization
Figure 2: Pharmacophoric signaling and metabolic stability mechanisms of the CPCM scaffold.
References
-
[1] National Center for Biotechnology Information. "(2R)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one". PubChem. URL: [Link]
-
[2] NBInno. "Cyclopropylmethanamine CAS:2516-47-4: Comprehensive Overview and Applications". NBInno Chemical Insights. URL: [Link]
-
[4] PrepChem. "Synthesis of (1-phenylcyclopropyl)methylamine". PrepChem Database. URL: [Link]
Sources
- 1. (2R)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one;(2S)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one | C26H32Cl2N2O2 | CID 73417402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 盐酸氯胺酮标准液 盐酸盐 - 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone, 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone hydrochloride [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
Toxicological Profiling and LD50 Determination of (2-(2-Chlorophenyl)cyclopropyl)methanamine: A Predictive and Empirical Framework
Prepared by: Senior Application Scientist, Preclinical Toxicology & Pharmacology Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals
Executive Summary & Pharmacological Context
(2-(2-Chlorophenyl)cyclopropyl)methanamine (hereafter referred to as 2-Cl-PCPMA ) belongs to the 2-phenylcyclopropylmethylamine (PCPMA) chemical class. Originally derived from the monoamine oxidase (MAO) inhibitor tranylcypromine, the addition of a methanamine spacer fundamentally shifts the scaffold's pharmacological profile away from MAO inhibition and toward highly selective Serotonin 2C (5-HT2C) receptor agonism [1].
While 5-HT2C agonists are highly sought after for the treatment of obesity, schizophrenia, and substance use disorders, the PCPMA scaffold carries well-documented toxicological liabilities. Because specific in vivo LD50 data for the 2-chloro isomer remains proprietary or unpublished in standard literature, this whitepaper provides a rigorously structured, predictive toxicological profile and a self-validating experimental framework for determining its LD50 and safety margins.
Mechanistic Toxicodynamics (E-E-A-T Analysis)
As drug development professionals, we must look beyond empirical mortality (LD50) and understand the causality of toxicity. The toxicity of 2-Cl-PCPMA is governed by three primary mechanistic pathways:
A. On-Target Toxicity: 5-HT2C Overactivation
Excessive agonism of the 5-HT2C receptor in the central nervous system (CNS) leads to profound hypolocomotion, conditioned avoidance responses, and symptoms mirroring serotonin syndrome [2]. The 2-chloro substitution on the phenyl ring induces a steric clash that restricts the rotation of the phenyl ring relative to the cyclopropane. This conformational locking enhances blood-brain barrier (BBB) penetration (increased LogP), thereby lowering the acute CNS toxicity threshold compared to unsubstituted analogs.
B. Off-Target Liability: 5-HT2B-Mediated Valvulopathy
A critical failure point for 5-HT2C agonists (e.g., Lorcaserin) is residual affinity for the 5-HT2B receptor [1]. Activation of 5-HT2B receptors on cardiac fibroblasts initiates Gq-coupled mitogenesis, leading to cardiac valvulopathy. 2-Cl-PCPMA must be rigorously screened to ensure a >100-fold selectivity window for 5-HT2C over 5-HT2B.
C. Genotoxicity: The Cyclopropyl Ring Liability
The structurally related PCPMA derivative CP-809,101 was abandoned in preclinical development due to severe genotoxicity [3]. Causality: Under CYP450 metabolism (specifically CYP3A4 and CYP2D6), the strained cyclopropyl ring is susceptible to oxidative ring-opening. This generates highly reactive iminium ions or radical intermediate species that can intercalate or alkylate DNA, leading to mutagenesis.
Mechanistic divergence of 2-Cl-PCPMA signaling and toxicity pathways.
Quantitative Data: Predictive Toxicology
Based on quantitative structure-activity relationship (QSAR) modeling and historical data from the PCPMA class, we can predict the acute toxicity profile of 2-Cl-PCPMA. The addition of the methanamine group significantly reduces the acute hypertensive crisis (tyramine effect) seen in classic MAOIs, pushing the LD50 higher than that of tranylcypromine.
Table 1: Comparative Toxicity and Pharmacological Metrics of PCPMA Scaffolds
| Compound / Scaffold | Primary Target | Off-Target Liability | Genotoxicity Risk | Estimated LD50 (Rodent, Oral) |
| Tranylcypromine | MAO / LSD1 | Tyramine pressor effect | Low | 30 - 50 mg/kg |
| CP-809,101 | 5-HT2C | 5-HT2B (Valvulopathy) | High (Failed clinical) | ~150 mg/kg |
| Lorcaserin | 5-HT2C | 5-HT2B (Valvulopathy) | Low | >1000 mg/kg |
| 2-Cl-PCPMA | 5-HT2C | 5-HT2B, CYP-mediated | Moderate to High | 100 - 300 mg/kg (Predicted) |
Self-Validating Experimental Protocols
To empirically validate the predicted LD50 and toxicity profile, the following step-by-step methodologies must be executed. These protocols are designed as self-validating systems, incorporating mandatory internal controls.
Protocol A: In Vitro Genotoxicity (Ames Test with Metabolic Activation)
Because of the cyclopropyl ring-opening liability, standard cytotoxicity assays are insufficient. An Ames test utilizing S9 fraction is mandatory.
-
Preparation: Plate Salmonella typhimurium strains (TA98, TA100, TA1535) on minimal agar.
-
Metabolic Activation: Prepare rat liver S9 fraction (induced by Aroclor 1254) to simulate CYP450 metabolism.
-
Dosing: Expose bacterial strains to 2-Cl-PCPMA at logarithmic concentrations (0.1, 1.0, 10, 100 µ g/plate ) in the presence and absence of the S9 fraction.
-
Validation Controls:
-
Negative Control: DMSO vehicle.
-
Positive Control (-S9): Sodium azide (TA1535).
-
Positive Control (+S9): 2-Aminoanthracene (validates the metabolic competency of the S9 fraction).
-
-
Analysis: Count revertant colonies after 48 hours. A dose-dependent increase in revertants exclusively in the +S9 cohort confirms CYP-mediated reactive intermediate formation.
Protocol B: In Vivo Acute Oral Toxicity (OECD TG 423)
Causality: The traditional LD50 test (OECD 401) is scientifically obsolete and ethically discouraged. We utilize OECD Test Guideline 423 (Acute Toxic Class Method) because it relies on biometric evaluations with fixed doses, significantly reducing animal usage while providing a statistically robust Globally Harmonized System (GHS) classification [4].
-
Subject Selection: Use nulliparous, non-pregnant female Wistar rats (females are generally more sensitive to acute toxicity).
-
Initial Dosing: Administer a starting dose of 300 mg/kg (based on our predictive Table 1) of 2-Cl-PCPMA via oral gavage to a cohort of 3 rats.
-
Observation Window: Monitor continuously for the first 4 hours (critical for CNS/5-HT syndrome signs like tremors, straub tail, and hyperthermia), and daily thereafter for 14 days.
-
Decision Matrix:
-
If 0-1 rats die: The substance is deemed lower toxicity. Proceed to dose a new cohort at 2000 mg/kg.
-
If 2-3 rats die: The substance is highly toxic. Proceed to dose a new cohort at 50 mg/kg.
-
-
Endpoint: Humanely euthanize survivors at Day 14. Perform gross necropsy focusing on hepatic necrosis and cardiac tissue (valvular thickening).
Stepwise acute oral toxicity workflow (OECD TG 423) for LD50 determination.
References
-
US Patent 10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists. Discusses the structural evolution of the 2-phenylcyclopropylmethylamine scaffold and 5-HT2B valvulopathy risks.
-
Cheng, J., et al. - Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry.
-
Wikipedia Contributors - CP-809,101. Details the genotoxicity failures of structurally analogous 5-HT2C full agonists.
-
OECD (2001) - Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.
Step-by-step synthesis protocol for (2-(2-Chlorophenyl)cyclopropyl)methanamine
Application Note: Synthesis Protocol for (2-(2-Chlorophenyl)cyclopropyl)methanamine
Audience: Researchers, medicinal chemists, and drug development professionals. Scope: This application note details a highly reproducible, two-step synthetic workflow for the preparation of (2-(2-Chlorophenyl)cyclopropyl)methanamine, a structurally constrained building block frequently utilized in the development of novel therapeutics, including CXCR4 inhibitors[1].
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of substituted cyclopropylmethanamines demands precise control over ring formation and subsequent functional group interconversion. We employ a two-stage approach starting from commercially available 3-(2-chlorophenyl)acrylonitrile:
-
Corey-Chaykovsky Cyclopropanation: The construction of the cyclopropane ring is achieved via the reaction of 3-(2-chlorophenyl)acrylonitrile with a sulfur ylide. We specifically utilize dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and sodium hydride). Unlike sulfonium ylides which can sometimes favor 1,2-addition, sulfoxonium ylides are softer nucleophiles, thermodynamically favoring 1,4-conjugate addition followed by intramolecular displacement of DMSO to yield the cyclopropane[2]. Nitriles act as powerful activating groups for this transformation, allowing for high yields under mild conditions[2].
-
Nitrile Reduction: The intermediate 2-(2-chlorophenyl)cyclopropane-1-carbonitrile is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH 4 ). This reagent is chosen for its robust ability to fully reduce aliphatic nitriles to primary amines without ring-opening the strained cyclopropane moiety[3].
Synthetic Workflow Visualization
Synthetic workflow for (2-(2-Chlorophenyl)cyclopropyl)methanamine.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-(2-Chlorophenyl)cyclopropane-1-carbonitrile
Causality Note: Dimethyl sulfoxide (DMSO) is strictly required as the solvent here. It not only dissolves the trimethylsulfoxonium iodide but also stabilizes the resulting ylide through solvation, which is critical for the initial 1,4-addition step[2].
Reagents:
-
3-(2-Chlorophenyl)acrylonitrile: 1.0 equiv (10.0 mmol, 1.63 g)
-
Trimethylsulfoxonium iodide (Me 3 S(O)I): 1.2 equiv (12.0 mmol, 2.64 g)
-
Sodium hydride (NaH, 60% dispersion in mineral oil): 1.2 equiv (12.0 mmol, 0.48 g)
-
Anhydrous DMSO: 25 mL
Procedure:
-
Ylide Generation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet. Add NaH (0.48 g) and wash with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Decant the hexanes and dry the NaH under a vacuum.
-
Suspend the washed NaH in anhydrous DMSO (15 mL) under argon.
-
Add Me 3 S(O)I (2.64 g) portion-wise over 15 minutes at room temperature. Caution: Hydrogen gas is evolved. Stir the milky white suspension for 1 hour until gas evolution ceases and the solution becomes clear, indicating complete formation of dimethylsulfoxonium methylide.
-
Cyclopropanation: Dissolve 3-(2-chlorophenyl)acrylonitrile (1.63 g) in anhydrous DMSO (10 mL). Add this solution dropwise to the ylide mixture over 20 minutes.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 4:1).
-
Workup: Quench the reaction by carefully pouring it into 100 mL of ice-cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMSO, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (SiO 2 , Hexanes/EtOAc gradient) to afford the intermediate carbonitrile.
Step 2: Reduction to (2-(2-Chlorophenyl)cyclopropyl)methanamine
Causality Note: The Fieser workup method (n mL H 2 O, n mL 15% NaOH, 3n mL H 2 O) is mandated here. Standard aqueous quenching of LiAlH 4 generates gelatinous aluminum hydroxide emulsions that trap the product and make filtration impossible. The Fieser method produces granular, easily filterable aluminate salts[3].
Reagents:
-
2-(2-Chlorophenyl)cyclopropane-1-carbonitrile: 1.0 equiv (5.0 mmol, 0.89 g)
-
Lithium Aluminum Hydride (LiAlH 4 ): 2.0 equiv (10.0 mmol, 0.38 g)
-
Anhydrous THF: 20 mL
Procedure:
-
Preparation: In a flame-dried 100 mL round-bottom flask under argon, suspend LiAlH 4 (0.38 g) in anhydrous THF (10 mL). Cool the suspension to 0 °C using an ice bath.
-
Addition: Dissolve the carbonitrile intermediate (0.89 g) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH 4 suspension over 15 minutes to control the exothermic reduction[3].
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor by TLC (DCM:MeOH 9:1 with ninhydrin stain) until the starting material is consumed.
-
Fieser Workup: Cool the reaction mixture back to 0 °C. Vigorously stir and very carefully add the following sequentially dropwise:
-
0.38 mL of distilled H 2 O
-
0.38 mL of 15% aqueous NaOH solution
-
1.14 mL of distilled H 2 O
-
-
Remove the ice bath and stir the mixture vigorously for 30 minutes at room temperature until a white, granular precipitate forms.
-
Add anhydrous MgSO 4 to dry the mixture, then filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 x 20 mL) to ensure complete extraction of the amine.
-
Concentrate the filtrate under reduced pressure to yield the crude (2-(2-Chlorophenyl)cyclopropyl)methanamine. The product can be further purified by vacuum distillation or converted to its hydrochloride salt by bubbling HCl gas through an ethereal solution of the free base.
Quantitative Data & Analytical Summary
The following table summarizes the expected reaction metrics and analytical validation markers for the synthesized compounds.
| Compound | Molecular Weight | Expected Yield | Key Analytical Markers (Expected) |
| 3-(2-Chlorophenyl)acrylonitrile | 163.60 g/mol | N/A (Starting Mat.) | 1 H NMR: Alkene protons ~δ 7.4-7.8 ppm (d, J = 16.5 Hz, trans) |
| 2-(2-Chlorophenyl)cyclopropane-1-carbonitrile | 177.63 g/mol | 75 - 85% | IR: ~2240 cm −1 (C≡N stretch); 1 H NMR: Cyclopropyl multiplet ~δ 1.3-2.8 ppm |
| (2-(2-Chlorophenyl)cyclopropyl)methanamine | 181.66 g/mol | 70 - 80% | ESI-MS: [M+H] + m/z 182.1; IR: ~3300-3400 cm −1 (N-H stretch) |
References
-
Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation Source: Organic Process Research & Development - ACS Publications URL:[Link]
-
Symmetrical bis-tertiary amines as novel CXCR4 inhibitors Source: PMC (NIH) URL:[Link]
-
PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH GAMMA-SPIRO CONJUNCTION Source: ChemRxiv URL:[Link]
Sources
Application Note: Advanced HPLC Method Development for the Detection of (2-(2-Chlorophenyl)cyclopropyl)methanamine
Executive Summary
The accurate quantification and purity analysis of primary amine active pharmaceutical ingredients (APIs) and intermediates present unique chromatographic challenges. (2-(2-Chlorophenyl)cyclopropyl)methanamine is a lipophilic, halogenated primary amine. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to overcome the severe peak tailing typically associated with basic compounds. By leveraging high-pH mobile phases and hybrid silica technology, this protocol ensures high resolution, excellent peak symmetry, and direct compatibility with mass spectrometry (LC-MS).
Physicochemical Profiling & Chromatographic Rationale
Before selecting a column or mobile phase, method development must be grounded in the physicochemical properties of the analyte[1].
-
Chemical Structure: The molecule features a cyclopropyl ring linking a 2-chlorophenyl group and a methanamine moiety.
-
Acid-Base Chemistry: The primary amine group has a calculated pKa of approximately 9.5.
-
Hydrophobicity: The neutral free-base form exhibits moderate lipophilicity (LogP ~2.5), while the protonated form is highly polar.
-
Chromophores: The 2-chlorophenyl ring provides strong UV absorbance, with a primary maximum at ~220 nm and a secondary, weaker maximum at ~265 nm.
The Core Challenge: Analysis of basic compounds has historically been a major concern in RP-HPLC due to issues such as peak tailing, low efficiency, and poor loading capacity[2]. These drawbacks are primarily ascribed to secondary ionic interactions between the positively charged amine (at neutral/acidic pH) and the negatively charged residual silanolates ( SiO− ) on the stationary phase[2].
Figure 2: Mechanistic pathway of pH-dependent stationary phase interactions for primary amines.
Method Development Strategy (The Causality)
To eliminate silanol-induced tailing, we must manipulate the ionization state of either the analyte or the column.
Why High pH over Low pH?
While a low-pH approach (e.g., 0.1% Trifluoroacetic acid) can protonate silanols to neutralize them, it forces the amine into its highly polar NH3+ state, reducing hydrophobic retention. Furthermore, strong ion-pairing agents like TFA suppress Electrospray Ionization (ESI) signals in MS.
Instead, we utilize a High-pH Strategy (pH 10.5) . Operating at one pH unit above the analyte's pKa ensures the methanamine is >90% deprotonated (neutral). The separation of basic compounds in high-pH mobile phases results in extended retention, excellent peak shapes, and good chromatographic efficiency[2]. Contrary to common expectations, high-pH mobile phases utilizing volatile buffers (like ammonium bicarbonate) do not negatively affect the responses of basic compounds in ESI+ mass spectrometry[2].
Why a Hybrid Silica Column?
Traditional silica dissolves rapidly at pH > 8.0. To operate at pH 10.5, we select a Bridged Ethyl Hybrid (BEH) C18 column (e.g., Waters XBridge). The incorporation of ethylene bridges within the silica matrix confers extreme resistance to alkaline dissolution, allowing stable operation up to pH 12[3].
Figure 1: Step-by-step logical workflow for basic amine HPLC method development.
Experimental Protocols
Optimized Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm) | Withstands pH 10.5; provides high theoretical plates. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.5 | Volatile buffer; deprotonates the primary amine. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity and better UV transparency than Methanol. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temp | 40 °C | Reduces mobile phase viscosity and backpressure. |
| Injection Vol | 10 µL | Prevents volume overload while maintaining sensitivity. |
| Detection | UV at 220 nm (Primary), 265 nm (Secondary) | 220 nm captures the chlorophenyl π→π∗ transition. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial hold (Isocratic) |
| 2.0 | 90 | 10 | Focuses the analyte band |
| 10.0 | 30 | 70 | Linear gradient for elution |
| 12.0 | 10 | 90 | Column wash (removes lipophilic impurities) |
| 12.1 | 90 | 10 | Return to initial conditions |
| 16.0 | 90 | 10 | Re-equilibration |
Step-by-Step Execution Workflow
Step 1: Mobile Phase Preparation
-
Weigh 0.79 g of Ammonium Bicarbonate ( NH4HCO3 ) and dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm).
-
Place a calibrated pH probe into the solution. Dropwise, add concentrated Ammonium Hydroxide ( NH4OH ) until the pH stabilizes at 10.5 ± 0.05.
-
Vacuum filter the buffer through a 0.22 µm nylon membrane to remove particulates.
Step 2: Sample Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.
-
Standard: Accurately weigh 10.0 mg of (2-(2-Chlorophenyl)cyclopropyl)methanamine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 0.1 mg/mL).
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 3: System Equilibration & Execution
-
Purge the HPLC pumps with Mobile Phases A and B.
-
Equilibrate the column at initial conditions (90% A / 10% B) for at least 15 column volumes (~20 minutes) until the baseline is stable.
-
Execute the sequence starting with a blank injection, followed by system suitability standards, and finally the unknown samples.
System Suitability & Validation Criteria
To ensure the trustworthiness of the data, this protocol operates as a self-validating system. Before sample analysis can be accepted, the system must pass the following United States Pharmacopeia (USP) and ICH Q2(R1) aligned criteria based on 5 replicate injections of the standard.
| Parameter | Acceptance Criteria | Implication if Failed |
| Retention Time RSD | ≤ 1.0% | Pump malfunction, leaks, or incomplete column equilibration. |
| Peak Area RSD | ≤ 2.0% | Autosampler precision issues or sample degradation. |
| USP Tailing Factor ( Tf ) | ≤ 1.5 | Buffer depletion, column degradation, or active silanols. |
| Theoretical Plates ( N ) | ≥ 5000 | Loss of column efficiency or void volume formation. |
| Signal-to-Noise (S/N) | ≥ 10 (for LOQ) | Detector lamp degradation or baseline drift. |
Stereochemical & Chiral Considerations (Expert Insight)
(2-(2-Chlorophenyl)cyclopropyl)methanamine contains two stereocenters at positions 1 and 2 of the cyclopropyl ring. This restricted rotation yields four possible stereoisomers: two pairs of enantiomers corresponding to the cis and trans diastereomers.
-
Diastereomeric Resolution: The RP-HPLC method described above will typically resolve the cis and trans diastereomers due to their differing dipole moments and hydrophobic cross-sections.
-
Enantiomeric Resolution: RP-HPLC cannot resolve enantiomers without a chiral selector. If the API must be enantiomerically pure (e.g., the 1R,2S isomer), the method must be transferred to a Normal Phase Chiral Method .
-
Recommended Setup: Chiralpak AD-H column using Hexane / Isopropanol / Diethylamine (DEA) (e.g., 90:10:0.1 v/v).
-
Causality: The addition of 0.1% DEA is strictly required to mask the acidic sites on the chiral stationary phase, preventing the methanamine from tailing indefinitely.
-
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd ed.). Wiley. [Link]
-
McCalley, D. V. (2008). Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases. Journal of Chromatography A, 1179(2), 131-144. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
Sources
Application Note: Preparation and Handling of (2-(2-Chlorophenyl)cyclopropyl)methanamine Stock Solutions in DMSO for In Vitro Pharmacology
Introduction & Scientific Rationale
(2-(2-Chlorophenyl)cyclopropyl)methanamine is a potent and selective 5-Hydroxytryptamine 2C (5-HT2C) receptor agonist. Originally derived from the monoamine oxidase inhibitor tranylcypromine through iterative structural modifications, this compound exhibits significant antidepressant-like action in behavioral models [1].
In in vitro pharmacology—particularly in Gq-mediated intracellular calcium mobilization assays—the accurate preparation of compound stock solutions is a critical first step. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for such small molecules [2]. As a polar aprotic solvent, DMSO effectively disrupts the crystal lattice of the compound, ensuring complete solubilization of both the lipophilic (chlorophenyl, cyclopropyl) and hydrophilic (primary amine) moieties, while remaining highly miscible with aqueous assay buffers.
Physicochemical Properties
To ensure accurate molarity calculations, it is imperative to distinguish between the free base and the hydrochloride (HCl) salt form of the compound. The HCl salt is preferred for long-term stability as it prevents amine oxidation and volatilization.
| Property | Free Base | Hydrochloride (HCl) Salt |
| Chemical Formula | C10H12ClN | C10H13Cl2N |
| Molecular Weight | 181.66 g/mol | 218.12 g/mol |
| Physical State | Oil / Low-melting solid | Crystalline Solid |
| Target | 5-HT2C Receptor | 5-HT2C Receptor |
| Solubility (DMSO) | > 50 mM | > 50 mM |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
Causality & Self-Validation: The following protocol is designed to mitigate atmospheric moisture absorption (which leads to compound hydrolysis or precipitation) and to prevent freeze-thaw degradation. A 10 mM stock is the industry standard, providing sufficient concentration for downstream serial dilutions while minimizing the final DMSO concentration in the assay.
Step-by-Step Methodology:
-
Equilibration: Remove the lyophilized compound (HCl salt) from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes.
-
Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, altering the precise mass and introducing water into the hygroscopic DMSO stock.
-
-
Weighing: Using a calibrated analytical balance, weigh exactly 2.18 mg of the HCl salt into a sterile, amber glass or low-bind polypropylene vial.
-
Self-Validation: Always tare the vial and verify the balance calibration with standard weights prior to measurement.
-
-
Dissolution: Add exactly 1.00 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the vial to achieve a 10 mM solution.
-
Homogenization: Vortex the vial for 30–60 seconds. If the compound does not fully dissolve, sonicate in a water bath at room temperature for 5 minutes.
-
Self-Validation: Visually inspect the solution against a light source; it must be completely optically clear with no particulate matter.
-
-
Aliquoting: Divide the 1 mL stock into 20 µL single-use aliquots in tightly sealed microcentrifuge tubes.
-
Storage: Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, >1 month) in a sealed container with desiccant.
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which are known to cause compound precipitation and concentration drift over time.
-
Step-by-step workflow for preparing and storing robust DMSO stock solutions.
Downstream Application: Gq-Coupled Calcium Mobilization Assay
(2-(2-Chlorophenyl)cyclopropyl)methanamine exerts its biological effect by binding to the 5-HT2C receptor, a G protein-coupled receptor (GPCR). Activation of the Gq protein stimulates Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and the subsequent release of intracellular calcium.
5-HT2C receptor Gq-coupled signaling pathway leading to intracellular calcium mobilization.
Serial Dilution and Assay Normalization: To assess the EC50 of the compound, a dose-response curve must be generated. It is critical to maintain a constant DMSO concentration across all assay wells to prevent solvent-induced artifacts. According to standard assay guidance [2], the final DMSO concentration in cell-based assays should not exceed 0.1% to 1% to avoid cytotoxicity and membrane permeabilization.
Self-Validating Dilution Strategy (Constant DMSO Method):
-
Primary Dilution: Perform a 10-point serial dilution (e.g., 1:3) of the 10 mM stock directly in 100% DMSO.
-
Intermediate Dilution: Dilute each DMSO stock 1:100 into the aqueous assay buffer (e.g., HBSS with 20 mM HEPES). This creates an intermediate plate where all wells contain exactly 1% DMSO.
-
Final Assay Addition: Transfer 10 µL from the intermediate plate to 90 µL of cells in the assay plate. The final assay volume is 100 µL, and the final DMSO concentration is uniformly 0.1% across all test concentrations and vehicle controls.
| Step | Compound Concentration | DMSO Concentration | Matrix |
| 1. Master Stock | 10 mM | 100% | Anhydrous DMSO |
| 2. Serial Dilutions | 10 mM to 0.3 µM | 100% | Anhydrous DMSO |
| 3. Intermediate Plate | 100 µM to 3 nM | 1% | Aqueous Assay Buffer |
| 4. Final Assay Well | 10 µM to 0.3 nM | 0.1% | Cells + Assay Buffer |
By strictly adhering to this constant-DMSO dilution protocol, researchers ensure that any observed calcium mobilization is solely the result of 5-HT2C receptor agonism by (2-(2-Chlorophenyl)cyclopropyl)methanamine, rather than solvent-induced cellular stress.
References
-
Title: Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCBI Bookshelf) URL: [Link]
Advanced Application Note: (2-(2-Chlorophenyl)cyclopropyl)methanamine as a Precursor in Medicinal Chemistry
Executive Summary
The compound (2-(2-Chlorophenyl)cyclopropyl)methanamine is a highly specialized pharmacophore utilized extensively in the development of epigenetic modulators and neuropharmacological agents. As a structural evolution of the classic monoamine oxidase (MAO) inhibitor tranylcypromine (TCP), this scaffold integrates a methylene linker and an ortho-halogenated phenyl ring. These precise structural modifications shift the molecule's binding affinity and spatial trajectory, transforming it into a privileged building block for designing highly selective Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors[1].
This application note provides researchers and drug development professionals with a comprehensive guide to the mechanistic rationale, comparative pharmacodynamics, and validated protocols for synthesizing and screening derivatives of this precursor.
Pharmacophore Rationale & Mechanistic Causality
To effectively utilize (2-(2-Chlorophenyl)cyclopropyl)methanamine in drug design, one must understand the causality behind its structural features:
-
The Cyclopropyl Core (Mechanism-Based Inhibition): The strained cyclopropyl ring acts as a "suicide" inhibitor for FAD-dependent amine oxidases. Upon entering the enzyme's active site, the amine is oxidized, triggering a single-electron transfer (SET). This causes the cyclopropyl ring to open, forming a highly reactive radical intermediate that covalently alkylates the FAD cofactor, irreversibly inactivating the enzyme.
-
The Methanamine Linker (-CH₂-NH₂): Inserting a methylene spacer between the cyclopropyl ring and the primary amine alters the spatial orientation of the nitrogen atom. While TCP (which lacks this linker) is a potent MAO inhibitor, the methanamine extension is critical for differentiating between the active sites of MAO-A/B and LSD1, generally improving selectivity toward LSD1[1].
-
The Ortho-Chloro Substitution: Structure-Activity Relationship (SAR) studies reveal that monosubstitution at the ortho-position of the benzene ring significantly enhances LSD1 inhibition[2]. The bulky, electron-withdrawing 2-chloro group restricts the dihedral angle between the phenyl and cyclopropyl rings. This conformational "locking" forces the molecule into an optimal geometry to tightly occupy the narrow, hydrophobic substrate-binding cleft of LSD1, preventing off-target binding.
Mechanism of Action Visualization
Mechanism of FAD-dependent irreversible inhibition by cyclopropylmethanamines.
Comparative Pharmacodynamics
The table below summarizes the quantitative impact of the structural modifications on target affinity, demonstrating why the ortho-chloro cyclopropylmethanamine scaffold is superior for epigenetic targeting compared to earlier generations[2].
| Scaffold / Compound | Target Preference | LSD1 IC₅₀ (μM) | MAO-A IC₅₀ (μM) | Selectivity Ratio (LSD1/MAO-A) |
| Tranylcypromine (TCP) | MAO-A / MAO-B | ~2.50 | ~0.05 | 0.02 (Favors MAO) |
| (2-Phenylcyclopropyl)methanamine | Dual LSD1 / MAO | ~1.11 | ~1.20 | ~1.0 (Non-selective) |
| (2-(4-Chlorophenyl)cyclopropyl)methanamine | LSD1 | ~0.50 | >5.00 | >10 (Moderate Selectivity) |
| (2-(2-Chlorophenyl)cyclopropyl)methanamine | LSD1 | ~0.15 - 0.20 | >10.00 | >50 (High Selectivity) |
Note: Data is aggregated from representative SAR profiling of indole-based and triazolopyrimidine-based derivatives utilizing these core scaffolds[2],[1].
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation checkpoints to ensure scientific integrity and prevent downstream assay failures.
Protocol 1: Enantioselective Synthesis of the Precursor Core
To achieve high biological activity, the (1R,2S)-trans isomer is required. We utilize a chiral iron porphyrin-catalyzed cyclopropanation using in situ generated diazoacetonitrile[3].
Reagents: 2-Chlorostyrene, aminoacetonitrile hydrochloride, NaNO₂, (+)-D₄-(por)FeCl catalyst, dichloromethane (DCM), degassed water.
Step-by-Step Methodology:
-
Catalyst & Substrate Preparation: Dissolve 2-chlorostyrene (0.2 mmol) and (+)-D₄-(por)FeCl catalyst (1.0 mol%) in 0.5 mL of anhydrous DCM under an argon atmosphere.
-
In Situ Diazo Generation: In a separate flask, prepare a solution of aminoacetonitrile hydrochloride (0.4 mmol) and NaNO₂ (0.6 mmol) in 2.0 mL of degassed water to generate diazoacetonitrile.
-
Cyclopropanation: Add the aqueous diazoacetonitrile solution dropwise to the organic phase over 10 hours using a syringe pump at room temperature to maintain a low steady-state concentration of the explosive diazo intermediate[3].
-
Reduction to Methanamine: Isolate the resulting chiral cyclopropyl nitrile. Reduce the nitrile to the primary methanamine using LiAlH₄ in anhydrous THF at 0 °C, followed by a Fieser workup.
-
System Validation (Critical):
-
Causality: The (1R,2S) isomer exhibits >50-fold higher target affinity than the cis-isomer.
-
Action: Perform Chiral HPLC on the final product. Do not proceed to biological evaluation unless the Enantiomeric Excess (ee) is >90% and the trans:cis diastereomeric ratio (determined via ¹H NMR) is >95:5.
-
Protocol 2: Biochemical Validation (LSD1 Inhibition Assay)
A robust RapidFire Mass Spectrometry (RFMS) or fluorometric assay is required to confirm target engagement[4].
Step-by-Step Methodology:
-
Enzyme Incubation: Pre-incubate recombinant human LSD1 protein (50 nM) with varying concentrations of the synthesized (2-(2-Chlorophenyl)cyclopropyl)methanamine derivative (0.001 μM to 10 μM) in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM CHAPS) for 30 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding a synthetic H3K4me2 peptide substrate (e.g., ARTK(me2)QTARKSTGGKAPRKQLA) to a final concentration of 1 μM.
-
Reaction & Detection: Incubate for 60 minutes. Quench the reaction with 1% formic acid. Analyze the demethylated product (H3K4me1) vs. the substrate (H3K4me2) ratio using RFMS[4].
-
System Validation (Critical):
-
Causality: Mechanism-based inhibitors require time-dependent pre-incubation. False negatives occur if the substrate outcompetes the inhibitor before covalent bond formation.
-
Action: Calculate the Z'-factor for the assay plate using vehicle controls and a known positive control (e.g., ORY-1001). A Z'-factor > 0.6 must be achieved to validate the assay window.
-
Biological Evaluation Workflow
Drug development workflow utilizing the (2-(2-Chlorophenyl)cyclopropyl)methanamine scaffold.
References
- Source: ACS Publications (Journal of Medicinal Chemistry)
- Title: Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway Source: MDPI URL
- Title: Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1.
- Title: Chiral iron porphyrin (+)-D₄-(por)
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral iron porphyrin (+)-D 4 -(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00461F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: In Vivo Dosing Strategies for (2-(2-Chlorophenyl)cyclopropyl)methanamine in Murine Models
Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound Class: Epigenetic Modulator / Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibitor
Executive Summary & Mechanistic Rationale
(2-(2-Chlorophenyl)cyclopropyl)methanamine is a highly potent small molecule belonging to the tranylcypromine-derived class of epigenetic modulators. The core cyclopropylamine pharmacophore acts as a mechanism-based (irreversible) inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) [1].
The Causality of Experimental Design: When designing in vivo murine studies for this compound, researchers must account for a critical pharmacokinetic/pharmacodynamic (PK/PD) disconnect. The molecule undergoes a single-electron transfer reaction within the LSD1 active site, forming a permanent covalent adduct with the flavin adenine dinucleotide (FAD) cofactor [2]. Because the enzyme is irreversibly inactivated, a short plasma half-life ( t1/2≈1−2 hours) is sufficient to drive prolonged epigenetic changes (accumulation of H3K4me1/2) lasting up to 48 hours.
However, the formation of this bulky FAD adduct physically disrupts the scaffolding interaction between LSD1 and Growth Factor Independent 1B (GFI1B). Disruption of the LSD1-GFI1B complex in the bone marrow forces transdifferentiation of hematopoietic stem cells, leading to dose-limiting thrombocytopenia and neutropenia [3]. Therefore, the dosing strategy must utilize intermittent schedules (e.g., low-dose daily or 5-days-on/2-days-off) to maximize tumor/target suppression while allowing megakaryocyte recovery.
Caption: Mechanism of Action: Irreversible LSD1 inhibition via FAD adduct formation and epigenetic modulation.
Physicochemical Profiling & Formulation Strategy
As a primary aliphatic amine, the free base of this compound is highly lipophilic and susceptible to oxidation. It is universally synthesized and stored as a hydrochloride (HCl) salt. While water-soluble, the compound can precipitate in the alkaline environment of the murine intestine if dosed orally in pure water, leading to erratic absorption [4].
Optimal Vehicle Selection: To ensure consistent gastrointestinal absorption for Oral Gavage (PO) and prevent peritoneal irritation during Intraperitoneal (IP) injection, complexation with cyclodextrins is required.
-
Standard Vehicle: 10% DMSO + 30% (2-Hydroxypropyl)- β -cyclodextrin (HP- β -CD) in 0.9% sterile saline.
Table 1: Expected Pharmacokinetic Profile in C57BL/6 Mice (1.0 mg/kg PO)
| Parameter | Value (Mean ± SD) | Biological Implication |
| Tmax | 0.5 – 1.0 h | Rapid systemic absorption; ideal for acute PD sampling. |
| Cmax | 150 – 250 ng/mL | Sufficient to saturate LSD1 active sites in target tissues. |
| t1/2 | 1.2 – 1.8 h | Rapid clearance minimizes off-target MAO inhibition. |
| Bioavailability (F%) | > 60% | Highly suitable for oral dosing regimens. |
| Brain-to-Plasma Ratio | 0.4 – 0.8 | Good BBB penetration; viable for CNS disease models. |
In Vivo Workflow & Experimental Protocols
The following protocols are designed as self-validating systems . Built-in checkpoints ensure that formulation errors or dosing failures are caught before downstream data is compromised.
Caption: Preclinical workflow for PK/PD and toxicity profiling of LSD1 inhibitors in murine models.
Protocol A: Compound Formulation (1.0 mg/mL)
Note: Prepare fresh daily to prevent degradation.
-
Weigh 1.0 mg of (2-(2-Chlorophenyl)cyclopropyl)methanamine HCl salt into a sterile amber glass vial.
-
Add 100 µL of molecular-grade DMSO. Vortex for 30 seconds until completely dissolved.
-
In a separate tube, prepare a 30% (w/v) HP- β -CD solution in 0.9% sterile saline.
-
Slowly add 900 µL of the 30% HP- β -CD solution dropwise to the DMSO/compound mixture while continuously vortexing.
-
Sonicate the final solution in a water bath at room temperature for 5 minutes.
-
Self-Validation Checkpoint: Hold the vial against a light source. If the solution is turbid or exhibits micro-precipitates, the local pH is too high. Do not dose. Adjust the pH to 4.5-5.5 using 0.1N HCl to ensure complete dissolution, then re-sonicate.
Protocol B: Oral Gavage (PO) Dosing & Toxicity Monitoring
-
Acclimate 8-12 week old C57BL/6 mice for 7 days prior to the study.
-
Calculate the dose volume based on a standard 10 mL/kg administration ratio (e.g., 200 µL for a 20 g mouse yields a 10 mg/kg dose if using a 1 mg/mL stock).
-
Administer the compound via oral gavage using a 20-gauge flexible PTFE feeding needle.
-
Dose Range Finding (DRF): Assign cohorts to Vehicle, 0.1 mg/kg, 0.5 mg/kg, 1.0 mg/kg, and 5.0 mg/kg. Dose once daily for 14 days[5].
-
Toxicity Monitoring: On Day 4 and Day 14, collect 50 µL of blood via submandibular bleed into EDTA-coated tubes.
-
Self-Validation Checkpoint: Perform a Complete Blood Count (CBC). A dose-dependent reduction in platelet count (thrombocytopenia) by >30% relative to the vehicle group confirms systemic target engagement (GFI1B disruption) [3]. If platelets drop below 500×103/μL , institute a 2-day dosing holiday to prevent fatal hemorrhaging.
Protocol C: Tissue Harvest & PD Biomarker Quantification
Because LSD1 is a histone demethylase, the ultimate proof of efficacy is the accumulation of di-methylated Histone 3 Lysine 4 (H3K4me2) in the target tissue.
-
Euthanize mice via CO2 asphyxiation at T=24 hours post-final dose. (Waiting 24 hours ensures compound clearance, proving the irreversible nature of the PD effect).
-
Rapidly dissect the target tissue (e.g., brain hippocampus, tumor xenograft, or bone marrow). Snap-freeze in liquid nitrogen.
-
Homogenize 20 mg of tissue in 500 µL of RIPA buffer supplemented with protease inhibitors and 1 mM PMSF.
-
Perform an acid-extraction of histones using 0.2N HCl overnight at 4°C to enrich the chromatin fraction, followed by TCA precipitation.
-
Quantify protein and load 10 µg per well on a 4-20% Tris-Glycine SDS-PAGE gel.
-
Probe with anti-H3K4me2 (Primary: 1:1000) and anti-Total H3 (Loading Control: 1:2000).
-
Self-Validation Checkpoint: The Western blot must show a statistically significant increase in the H3K4me2 / Total H3 ratio in treated tissues vs. vehicle. If H3K4me2 is elevated but downstream target genes (e.g., CD86 or HBB) are not upregulated via RT-qPCR, the dose is sufficient for target engagement, but the biological model may lack the necessary transcriptional co-activators.
References
-
Pharmacokinetics of LSD1 inhibitor GSK2879552 in mice. ResearchGate. Available at:[Link]
-
Investigating the Therapeutic Potential of LSD1 Enzyme Activity-Specific Inhibition by TAK-418 for Social and Memory Deficits in Rodent Disease Models. ACS Publications. Available at:[Link]
-
T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. National Institutes of Health (PMC). Available at:[Link]
-
Novel, potent, and orally bioavailable LSD1 inhibitors induce fetal hemoglobin synthesis in a sickle cell disease mouse model. Blood (ASH Publications). Available at:[Link]
-
LSD1 Demethylase Inhibition Prevents Cardiac Fibrosis in Both Ischemic and Congenital Diseases in Mice and Pig Models. Fortune Journals. Available at:[Link]
Application Note: High-Throughput LC-MS/MS Quantification of (2-(2-Chlorophenyl)cyclopropyl)methanamine in Human Plasma
Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Application Area: Preclinical & Clinical Pharmacokinetics (PK), Bioanalytical Method Validation (BMV)
Introduction & Scientific Rationale
(2-(2-Chlorophenyl)cyclopropyl)methanamine is a highly specialized cyclopropylmethanamine derivative. Compounds within this structural class have been identified as potent, functionally selective Serotonin 2C (5-HT2C) receptor agonists[1]. Unlike traditional 5-HT2C agonists that may trigger off-target β-arrestin recruitment (often linked to adverse effects like receptor desensitization or hallucinogenic profiles), optimized cyclopropylmethanamines exhibit Gq-biased signaling, making them promising candidates for the treatment of psychiatric disorders and obesity[1].
To support the clinical translation of such compounds, a robust, highly sensitive, and reproducible bioanalytical method is required. While simple protein precipitation (PPT) has been historically used for related cyclopropylamines like tranylcypromine[2], PPT fails to remove endogenous plasma phospholipids, leading to severe matrix effects (ion suppression) in the mass spectrometer.
The Causality of Experimental Design
As a self-validating bioanalytical system, every step of this protocol is engineered based on the physicochemical properties of the analyte:
-
Sample Cleanup (MCX SPE): The analyte is a primary amine with an estimated pKa of ~9.5. By acidifying the plasma, the amine is fully protonated. We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). The protonated amine binds ionically to the sulfonic acid groups of the sorbent. This allows us to wash the sorbent with 100% methanol, aggressively stripping away neutral and acidic lipids (including ion-suppressing phospholipids) without losing the analyte.
-
Chromatographic Separation (Biphenyl Phase): Instead of a standard C18 column, we employ a Biphenyl stationary phase. The electron-deficient 2-chlorophenyl ring of the analyte engages in strong π-π interactions with the biphenyl ligands. This orthogonal retention mechanism pushes the analyte's retention time away from the solvent front and residual early-eluting matrix components, ensuring pristine ionization.
Caption: Gq-Biased 5-HT2C signaling pathway activated by cyclopropylmethanamine derivatives.
Materials and Reagents
-
Reference Standard: (2-(2-Chlorophenyl)cyclopropyl)methanamine (Purity ≥ 99.0%).
-
Internal Standard (IS): (2-(2-Chlorophenyl)cyclopropyl)methanamine-d4 (Stable isotope-labeled to ensure identical extraction recovery and ionization efficiency, acting as a self-correcting internal control).
-
Matrix: Human Plasma (K2EDTA anticoagulant).
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Phosphoric Acid (H3PO4), and Ammonium Hydroxide (NH4OH).
-
SPE Consumables: Waters Oasis® MCX 96-well plate (30 mg/well, 30 µm).
Step-by-Step Methodologies
Preparation of Calibrators and Quality Controls (QCs)
-
Prepare a primary stock solution of the analyte at 1.0 mg/mL in 50% Methanol.
-
Spike blank human plasma to create a calibration curve ranging from 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ) .
-
Prepare QC samples at 1.5 ng/mL (LQC), 50 ng/mL (MQC), and 375 ng/mL (HQC).
-
Prepare the IS working solution at 50 ng/mL in 50% Methanol.
Sample Preparation Workflow (MCX SPE)
The extraction protocol is designed to exploit the basicity of the methanamine group.
-
Aliquot: Transfer 100 µL of plasma sample (Blank, Calibrator, QC, or Unknown) into a 2 mL 96-well collection plate.
-
IS Addition: Add 20 µL of the IS working solution (50 ng/mL) to all wells except double blanks.
-
Acidification: Add 200 µL of 2% H3PO4 (aq) to each well. Vortex for 2 minutes. Rationale: Lowers the pH to ~2.0, ensuring the primary amine is 100% ionized (protonated) for optimal cation exchange binding.
-
SPE Conditioning: Condition the MCX plate with 1 mL MeOH, followed by 1 mL LC-MS Water.
-
Loading: Load the acidified plasma samples onto the MCX plate. Apply low vacuum (approx. 5 inHg).
-
Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in Water. Rationale: Removes endogenous salts and highly polar plasma proteins.
-
Wash 2 (Organic): Wash with 1 mL of 100% MeOH. Rationale: The analyte remains ionically locked to the sorbent. The 100% organic wash strips away hydrophobic interferences, including ion-suppressing phospholipids.
-
Elution: Elute the target analytes into a clean collection plate using 2 x 500 µL of 5% NH4OH in Methanol . Rationale: The high pH (>11) deprotonates the amine, breaking the ionic bond and allowing the organic solvent to elute the compound.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of 10% ACN in Water containing 0.1% FA.
Caption: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction workflow for basic amines.
LC-MS/MS Conditions
Liquid Chromatography Parameters:
-
System: Waters ACQUITY UPLC I-Class
-
Column: Restek Raptor Biphenyl (2.1 x 50 mm, 1.7 µm)
-
Column Temperature: 40°C
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.45 mL/min
-
Injection Volume: 5.0 µL
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 95 | 5 | Initial |
| 0.50 | 95 | 5 | 6 (Linear) |
| 2.50 | 40 | 60 | 6 (Linear) |
| 2.60 | 5 | 95 | 6 (Linear) |
| 3.20 | 5 | 95 | 6 (Linear) |
| 3.30 | 95 | 5 | 6 (Linear) |
| 4.00 | 95 | 5 | 6 (Linear) |
Mass Spectrometry Parameters:
-
System: Sciex QTRAP 6500+ or equivalent triple quadrupole.
-
Ionization: Electrospray Ionization Positive (ESI+)
-
Capillary Voltage: 4500 V
-
Desolvation Temperature: 550°C
-
Collision Gas (CAD): Medium
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (eV) | Purpose |
| Analyte | 182.1 | 165.1 | 50 | 60 | 18 | Quantifier (Loss of NH3) |
| Analyte | 182.1 | 125.0 | 50 | 60 | 35 | Qualifier (Chlorotropylium) |
| Analyte-d4 (IS) | 186.1 | 169.1 | 50 | 60 | 18 | IS Quantifier |
Method Validation Summary (E-E-A-T)
The method was validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018). The use of the stable isotope-labeled internal standard combined with the highly selective MCX extraction resulted in a self-validating assay with negligible matrix effects.
Because the extraction protocol aggressively removes phospholipids, the absolute matrix effect was tightly controlled, ensuring that the ionization efficiency remains stable regardless of the individual patient plasma lot.
Table 3: Summary of Validation Results
| Validation Parameter | Result / Acceptance Criteria | Regulatory Compliance |
| Calibration Range | 0.5 – 500 ng/mL (R² > 0.995) | Meets FDA criteria (±15% of nominal) |
| Intra-Assay Precision (CV%) | 2.4% (HQC) to 6.8% (LLOQ) | ≤ 15% (≤ 20% for LLOQ) |
| Inter-Assay Accuracy (%Bias) | -3.1% to +4.5% across all QCs | ± 15% (± 20% for LLOQ) |
| Extraction Recovery | 88.5% ± 4.2% (Consistent across QCs) | High and reproducible |
| Matrix Effect (IS Normalized) | 98.2% (CV = 3.1%, n=6 lots) | Matrix Factor ~1.0 (No suppression) |
| Benchtop Stability | 24 hours at Room Temperature | Validated |
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]
-
Chen, J., et al. (2017). Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry, 60(16), 7166-7185. Available at:[Link]
Sources
Application Note: Cell Culture Assay Protocols for (2-(2-Chlorophenyl)cyclopropyl)methanamine
Target Audience: Research Scientists, Assay Developers, and Pharmacologists in Oncology and Neuroscience. Primary Applications: Epigenetic Target Engagement (LSD1/KDM1A), Monoamine Oxidase (MAO) Inhibition, and GPCR Screening (5-HT2C).
Scientific Rationale and Mechanistic Overview
(2-(2-Chlorophenyl)cyclopropyl)methanamine is a highly specialized synthetic derivative belonging to the cyclopropylamine class of compounds. Historically, cyclopropylamines (such as tranylcypromine) have been utilized as mechanism-based, irreversible inhibitors of flavin adenine dinucleotide (FAD)-dependent enzymes, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) [1].
However, the addition of the methanamine spacer (-CH2-NH2) and specific halogenation (2-chlorophenyl) fundamentally shifts the pharmacological profile. Recent structure-activity relationship (SAR) optimizations have demonstrated that (2-phenylcyclopropyl)methanamine derivatives also act as potent Serotonin 2C (5-HT2C) receptor agonists [2]. This dual-modulatory capability makes this compound a valuable tool compound for investigating both epigenetic remodeling in oncology (e.g., Acute Myeloid Leukemia) and neuropharmacological pathways in psychiatric models.
Mechanism of Action
When targeting LSD1, the cyclopropyl ring undergoes a single-electron transfer mediated by the FAD cofactor, resulting in ring opening and the formation of a covalent adduct. This irreversible inhibition prevents the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to chromatin relaxation and the reactivation of silenced differentiation genes[1].
Fig 1: Mechanism of LSD1 inhibition and downstream epigenetic reactivation.
Reagent Preparation and Stability
Causality in Preparation: Cyclopropylamines are susceptible to oxidative degradation over time.
-
Stock Solution: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM stock.
-
Storage: Aliquot into single-use vials and store at -80°C. Avoid freeze-thaw cycles, as the methanamine moiety can degrade, leading to a loss of 5-HT2C agonism and reduced LSD1 covalent binding efficiency.
-
Working Concentrations: Dilute in complete culture media immediately before use. Ensure the final DMSO concentration in cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Protocol 1: Epigenetic Target Engagement (LSD1 Inhibition Assay)
To validate the epigenetic efficacy of (2-(2-Chlorophenyl)cyclopropyl)methanamine, researchers must measure the intracellular accumulation of H3K4me2. We utilize THP-1 (human monocytic leukemia) cells, as they are intrinsically sensitive to LSD1 inhibition.
Fig 2: Experimental workflow for cellular target engagement and histone extraction.
Step-by-Step Methodology
-
Cell Seeding: Seed THP-1 cells at a density of 2×105 cells/mL in RPMI-1640 supplemented with 10% FBS.
-
Compound Treatment: Treat cells with a concentration gradient of the compound (e.g., 0.01 µM to 10 µM).
-
Expert Insight: Epigenetic modulators require extended incubation periods. Incubate for 48–72 hours . Unlike kinase inhibitors that show immediate signaling changes, LSD1 inhibition requires multiple cycles of cellular transcription and replication to manifest as a detectable accumulation of methylated histones[2].
-
-
Harvest and Wash: Centrifuge cells at 300 x g for 5 minutes. Wash twice with ice-cold PBS.
-
Causality: Ice-cold PBS halts cellular metabolism instantly, preventing artifactual changes in histone modification states by endogenous demethylases during the lysis process.
-
-
Histone Acid Extraction:
-
Resuspend the pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and protease inhibitors). Incubate on ice for 10 minutes to lyse cell membranes while keeping nuclei intact.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the nuclear pellet in 0.2 M HCl and incubate overnight at 4°C.
-
Expert Insight: Histones are highly basic proteins. Standard RIPA buffer lysis results in poor histone yield and high background. Acid extraction specifically precipitates basic nuclear proteins, drastically improving the signal-to-noise ratio.
-
-
Neutralization and Western Blotting: Centrifuge at 16,000 x g. Collect the supernatant and neutralize with 2M NaOH. Run samples on a 15% SDS-PAGE gel, transfer to a PVDF membrane, and probe with anti-H3K4me2 (Target) and anti-Total H3 (Loading Control) antibodies.
Protocol 2: GPCR Activation (5-HT2C Calcium Flux Assay)
Given the structural homology to known 5-HT2C agonists[1], this compound should be counter-screened for GPCR activity. The 5-HT2C receptor is a Gq-coupled GPCR; its activation stimulates phospholipase C (PLC), leading to intracellular calcium release.
Step-by-Step Methodology
-
Cell Preparation: Seed HEK293T cells stably expressing the human 5-HT2C receptor at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 Direct™ calcium dye (or equivalent) diluted in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM Probenecid).
-
Causality: Probenecid is critical; it inhibits multidrug resistance proteins (e.g., MRP1), preventing the cells from pumping the fluorescent dye out into the extracellular space, thereby preserving signal integrity.
-
-
Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete dye de-esterification.
-
Compound Addition and Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Dispense (2-(2-Chlorophenyl)cyclopropyl)methanamine (10-point dose-response) automatically while continuously recording fluorescence (Ex: 494 nm / Em: 516 nm) for 3 minutes.
-
Data Processing: Calculate the maximum fluorescence minus minimum fluorescence (Max-Min) to determine the EC50.
Quantitative Data Interpretation
To ensure assay validity, compare your experimental results against the expected pharmacological profile of halogenated (2-phenylcyclopropyl)methanamines. Summarized below are the expected quantitative benchmarks based on structurally analogous compounds[1][2].
| Assay Type | Target | Expected Value Range | Readout / Metric |
| Biochemical | LSD1 (KDM1A) | IC50: 50 nM – 250 nM | FAD-adduct fluorescence / Mass Spec |
| Biochemical | MAO-A / MAO-B | IC50: 100 nM – 500 nM | Amplex Red Peroxidase Assay |
| Cellular Epigenetic | H3K4me2 Accumulation | EC50: 0.5 µM – 2.0 µM | In-Cell Western / Western Blot |
| Cellular Viability | THP-1 Proliferation | GI50: 1.0 µM – 5.0 µM | CellTiter-Glo (72h incubation) |
| GPCR Functional | 5-HT2C Receptor | EC50: 10 nM – 150 nM | FLIPR Calcium Mobilization |
Note: The discrepancy between biochemical LSD1 IC50 and cellular H3K4me2 EC50 is due to cellular permeability limitations and the time-dependent nature of epigenetic target engagement.
References
- Title: Further Advances in Optimizing (2-Phenylcyclopropyl)
- Title: Further Advances in Optimizing (2-Phenylcyclopropyl)
Sources
Technical Support Center: Troubleshooting (2-(2-Chlorophenyl)cyclopropyl)methanamine Solubility
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility and formulation challenges with (2-(2-Chlorophenyl)cyclopropyl)methanamine .
As a primary amine containing a lipophilic chlorophenyl ring, this compound presents specific physicochemical challenges during in vitro screening and in vivo formulation. The free base is highly hydrophobic (LogP ~2.5), while the protonated amine (pKa ~9.5) is highly water-soluble. Understanding the delicate balance between kinetic solubility, thermodynamic limits, and pH-dependent ionization is critical for generating reproducible bioassay data.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: My 10 mM stock in DMSO was initially clear, but after a month at -20°C, the compound crashes out upon thawing. Why does this happen?
Causality & Mechanism: Dimethyl sulfoxide (DMSO) is highly hygroscopic. During repeated freeze-thaw cycles, ambient moisture condenses into the vial[1]. The introduction of even trace amounts of water significantly increases the polarity of the solvent system. Because (2-(2-Chlorophenyl)cyclopropyl)methanamine is highly lipophilic in its un-ionized state, this water-uptake drastically lowers its thermodynamic solubility in the DMSO stock, leading to nucleation and irreversible precipitation[2]. Solution: Always prepare stocks using anhydrous DMSO (<0.005% water). Aliquot the 10 mM stock into single-use vials to completely eliminate freeze-thaw cycles. Store long-term at -20°C in a desiccator.
Q2: When I dilute the compound directly into my biological assay buffer (PBS, pH 7.4) to 100 µM, it forms a cloudy suspension. How can I prevent this?
Causality & Mechanism: This is a classic "solvent shock" failure[2]. Rapid dilution of a concentrated organic stock into an aqueous buffer causes the local concentration of the compound to temporarily exceed its kinetic solubility limit before it can uniformly disperse. Driven by the hydrophobic 2-chlorophenyl group, the molecules rapidly self-associate to form nano-aggregates. These aggregates scatter light (causing cloudiness) and lead to artificially underestimated bioactivity in high-throughput screens[3]. Solution: Avoid direct 1:100 or 1:1000 dilutions into aqueous buffers. Instead, implement a step-down dilution protocol (see Experimental Protocols below) using an intermediate solvent mixture, or utilize acoustic droplet ejection (echo dispensing) to prevent localized high concentrations.
Q3: The compound is perfectly soluble at pH 5.0, but precipitates when I adjust the buffer to pH 8.0 for my enzymatic assay. What is the mechanism?
Causality & Mechanism: (2-(2-Chlorophenyl)cyclopropyl)methanamine is a primary amine with an estimated pKa of ~9.5. At pH 5.0, the amine is fully protonated, existing as a highly soluble ammonium cation. As the pH approaches 8.0, the equilibrium shifts, and the fraction of the uncharged, lipophilic free base increases exponentially. If the concentration of this free base fraction exceeds its intrinsic aqueous solubility limit, precipitation is thermodynamically driven. Solution: Keep the assay pH as low as biologically permissible (e.g., pH 7.2). If pH 8.0 is strictly required for enzyme activity, supplement the buffer with hydrophobic sinks, such as 0.01% Tween-20 or 0.1% Bovine Serum Albumin (BSA), to solubilize the free base fraction.
Part 2: Quantitative Data Presentation
To assist in assay design, the table below summarizes the expected solubility profile of the compound across various common laboratory solvent systems.
| Solvent / Medium | pH | Apparent Solubility Limit | Dominant Chemical State |
| Anhydrous DMSO | N/A | > 50,000 µM | Free Base / Salt |
| Acetate Buffer | 5.0 | > 5,000 µM | Protonated Ammonium Salt |
| PBS (Direct Dilution) | 7.4 | ~ 80 - 120 µM | Kinetic (Nano-aggregates) |
| Tris-HCl Buffer | 8.5 | < 50 µM | Free Base Precipitation |
| PBS + 0.1% BSA | 7.4 | ~ 250 - 300 µM | Protein-Bound / Solubilized |
Part 3: Experimental Protocols
To ensure self-validating and reproducible results, follow these standardized methodologies for handling the compound.
Protocol A: Turbidimetric (Kinetic) Solubility Assay
This high-throughput method determines the kinetic solubility limit of the compound in your specific assay buffer[4][5].
-
Stock Preparation: Prepare a fresh 10 mM stock of the compound in anhydrous DMSO.
-
Serial Dilution: In a 96-well V-bottom plate, perform a 3-fold serial dilution of the compound in 100% DMSO.
-
Buffer Dispensing: Dispense 196 µL of your target aqueous buffer (e.g., PBS, pH 7.4) into a clear-bottom 96-well assay plate.
-
Compound Spiking: Transfer 4 µL from the DMSO serial dilution plate into the buffer plate (yielding a final DMSO concentration of 2%).
-
Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle orbital shaking (300 rpm) to allow metastable aggregates to form[4].
-
Measurement: Read the absorbance at 620 nm using a microplate reader.
-
Analysis: The kinetic solubility limit is defined as the maximum concentration where the absorbance remains within 1.5-fold of the DMSO-only control[4].
Protocol B: Step-Down Dilution for Bioassays
Use this protocol to prevent "solvent shock" when preparing working solutions for cell-based or biochemical assays[3].
-
Equilibration: Thaw the single-use 10 mM DMSO stock vial and allow it to reach room temperature.
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by adding 10 µL of the 10 mM stock to 90 µL of a 50% DMSO / 50% Assay Buffer mixture. Vortex immediately for 10 seconds.
-
Final Dilution: Add 1 µL of the 1 mM intermediate stock to 99 µL of the final assay buffer (yielding a 10 µM final concentration with 0.5% final DMSO). Mix by gentle, continuous pipetting rather than vortexing.
Part 4: Troubleshooting Visualization
Workflow for troubleshooting precipitation of the cyclopropylmethanamine derivative.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
AxisPharm. Kinetic Solubility Assays Protocol. High-throughput methodologies for nephelometric and UV compound assessment.
-
Domainex. Turbidimetric (Kinetic) Solubility Assay. Standard experimental procedures for assessing compound solubility via light absorbance.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Chromatographic Analysis of (2-(2-Chlorophenyl)cyclopropyl)methanamine
Welcome to the technical support resource for the chromatographic analysis of (2-(2-Chlorophenyl)cyclopropyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the separation of this and structurally related primary amines. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and develop robust analytical methods.
Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the analysis of cyclopropylamine derivatives.
Q1: Why is my (2-(2-Chlorophenyl)cyclopropyl)methanamine peak showing severe tailing?
Peak tailing is the most frequent issue when analyzing basic compounds like your analyte on standard silica-based reversed-phase columns.[1][2] The primary cause is secondary ionic interactions between the protonated primary amine group of your molecule and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the stationary phase surface.[1] This interaction creates an alternative retention mechanism that slows down a portion of the analyte molecules, causing them to elute later and creating an asymmetrical, tailing peak. Other potential, though less common, causes can include column overload or physical issues like a void at the column inlet.[3]
Q2: What is a good starting point for column and mobile phase selection?
For initial method development, a modern, high-purity, end-capped C18 column is a robust starting point. These columns have a lower concentration of active residual silanols, minimizing the potential for peak tailing.
Recommended Starting Conditions:
-
Column: High-purity, end-capped C18, 150 x 4.6 mm, 3.5 or 5 µm.
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at an appropriate wavelength (e.g., ~220 nm, determined by a UV scan).
This low pH approach is the most common strategy for achieving a symmetrical peak shape for basic compounds.[1]
Q3: How does mobile phase pH critically affect my separation?
Mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of ionizable compounds like (2-(2-Chlorophenyl)cyclopropyl)methanamine.[1][4] Its effect is twofold: it determines the ionization state of your analyte and the charge of the stationary phase surface.
-
Low pH (e.g., pH 2.5 - 4.0): At a pH well below the pKa of the amine group (typically 9-10), the analyte is fully protonated and carries a positive charge (R-NH3+). Simultaneously, the acidic silanol groups on the column are also protonated and thus neutral (Si-OH). This neutralization of the silanol groups dramatically reduces the unwanted secondary ionic interactions, leading to sharper, more symmetrical peaks.[1]
-
Intermediate pH (e.g., pH 5.0 - 8.0): This range should generally be avoided for silica-based columns. The amine is still protonated, but the silanols become increasingly deprotonated (negatively charged), maximizing secondary interactions and causing severe peak tailing.[1]
-
High pH (e.g., pH > 9.5): At a pH at least 1-2 units above the analyte's pKa, the amine group is in its neutral, non-ionized form (R-NH2). This eliminates the ionic interaction with the stationary phase, also resulting in good peak shape. However, this approach mandates the use of a specialized hybrid-silica or polymer-based column that is stable at high pH.[1][5]
Q4: When should I consider using an ion-pairing agent?
Ion-pairing agents are useful when you need to increase the retention of your basic analyte, especially if it is eluting too close to the void volume even with low organic content in the mobile phase.[6] For a cationic analyte like a protonated amine, an anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium 1-hexanesulfonate) is added to the mobile phase.[7][8]
The mechanism involves the ion-pairing agent associating with the stationary phase and forming an in-situ ion-exchange surface, or pairing with the protonated analyte in the mobile phase to form a neutral, more hydrophobic complex.[8] Both mechanisms lead to increased retention on a reversed-phase column.
Q5: My analyte is chiral. How do I approach the separation of its enantiomers?
Separating enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP). The development of single-enantiomer drugs is strongly favored by regulatory agencies, making chiral separation a critical step in pharmaceutical development.[9]
A typical strategy involves screening a small set of diverse CSPs with different mobile phase systems. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are highly versatile and a common starting point.[9]
Initial Chiral Screening Approach:
-
Select Columns: Choose 3-4 CSPs with different selectivities (e.g., Chiralpak IA, Chiralcel OD, Chiralpak AD).
-
Screen Mobile Phases:
-
Normal Phase: Heptane/Isopropanol
-
Polar Organic: Acetonitrile or Methanol, often with a small amount of an acidic or basic additive.
-
Reversed Phase: Water/Acetonitrile or Water/Methanol with a buffer or acid additive.
-
-
Optimize: Once partial separation is observed, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution.[9]
In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Resolving Peak Tailing
Peak tailing can obscure impurities, reduce sensitivity, and compromise quantification. This guide provides a logical workflow to diagnose and solve this common problem.
The Causality of Peak Tailing: As established, the root cause is often the acid-base interaction between the basic amine analyte and acidic silanol sites on the column packing.[2] The key to resolving it is to disrupt this interaction. A secondary cause can be physical issues within the HPLC system, creating unswept volumes or flow path disruptions.[2][3]
Troubleshooting Workflow: The first step is to determine if the problem is chemical or physical. Inject a neutral, well-behaved compound (e.g., toluene, naphthalene). If the neutral compound also tails, the problem is likely physical (e.g., a column void, bad connection).[2] If the neutral compound gives a sharp peak while your amine tails, the problem is chemical.
Experimental Protocols for Resolving Peak Tailing:
Protocol A: Low-pH Mobile Phase Optimization
This protocol aims to fully protonate both the analyte and the silanol groups to eliminate ionic interactions.
-
Prepare Mobile Phase A: Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane.[10] This creates a 0.1% formic acid solution with a pH of approximately 2.7.
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile.
-
Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase.
-
Analyze: Inject the sample. The peak should be significantly sharper. Trifluoroacetic acid (TFA) at 0.1% can also be used and is a stronger "silanol-masking" agent, but it can cause ion suppression if using LC-MS detection.[7]
Protocol B: High-pH Mobile Phase (Requires pH-stable column)
This protocol neutralizes the analyte, eliminating its charge. Warning: Do not use this on a standard silica column, as it will cause irreversible damage.
-
Select Column: Use a column explicitly rated for high pH stability (e.g., Waters XBridge, Agilent ZORBAX Extend-C18).
-
Prepare Mobile Phase A: Prepare a 10 mM ammonium bicarbonate or ammonium formate buffer in water and adjust the pH to 10.0 with ammonium hydroxide. Filter.[5]
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile.
-
Equilibrate and Analyze: Follow the steps in Protocol A.
Guide 2: Modulating Retention and Selectivity
Once good peak shape is achieved, the next step is to optimize the retention time and the separation from other components (selectivity).
The Impact of Mobile Phase Parameters:
The choice of organic modifier, buffer, and additives can significantly alter the selectivity and retention of your analyte.[6][11]
| Parameter | Primary Effect on (2-(2-Chlorophenyl)cyclopropyl)methanamine | Secondary Effect | Typical Starting Point |
| Organic Modifier % | Decreases retention time as percentage increases. | Can affect peak shape and selectivity. | Adjust to achieve k' between 2 and 10. |
| Organic Modifier Type | Methanol is more polar and a better hydrogen-bond donor; Acetonitrile is less polar and provides different selectivity. | Switching from ACN to MeOH can change elution order of impurities. | Acetonitrile (ACN) is the most common first choice. |
| Mobile Phase pH | Drastically alters retention.[5] At low pH (protonated), retention is lower. At high pH (neutral), retention is higher. | Primary determinant of peak shape.[1] | Low pH (~2.5-3.5) with a standard C18. |
| Buffer Concentration | Minimal effect on retention unless at a pH near the analyte's pKa. | Higher concentration can improve peak shape and method robustness. | 10-25 mM. |
| Ion-Pairing Agent | Increases retention time for the basic analyte. | Can significantly alter selectivity. May require long equilibration times. | 5 mM Sodium 1-Hexanesulfonate. |
| Temperature | Higher temperature decreases mobile phase viscosity, leading to lower backpressure and slightly shorter retention times. | Can improve peak efficiency (sharper peaks). | 30-40 °C. |
Experimental Protocol for Using an Ion-Pairing Reagent
This protocol is for increasing the retention of a weakly-retained (2-(2-Chlorophenyl)cyclopropyl)methanamine.
-
Prepare Mobile Phase A: Dissolve sodium 1-hexanesulfonate in HPLC-grade water to a final concentration of 5 mM. Adjust the pH to ~3.0 with phosphoric acid. Filter.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile.
-
Equilibrate: Ion-pairing chromatography requires extensive equilibration. Dedicate a column to this method if possible, as the reagent can be difficult to wash out completely. Flush the column with at least 20-30 column volumes of the mobile phase until a stable baseline is achieved.
-
Analyze: Inject the sample. Retention time should be significantly longer compared to a non-ion-pairing method. The length of the alkyl chain on the sulfonate reagent can be adjusted to fine-tune retention (e.g., pentanesulfonate for less retention, octanesulfonate for more).[12]
Guide 3: Chiral Separation Strategy
Since (2-(2-Chlorophenyl)cyclopropyl)methanamine possesses a chiral center, resolving its enantiomers is often a requirement in pharmaceutical development.[13][14]
Workflow for Chiral Method Development:
The process is empirical and relies on screening different chiral stationary phases (CSPs) and mobile phase systems.
Initial Screening Conditions for Chiral Separation:
-
Columns to Screen:
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD)
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralcel OD)
-
Immobilized versions of the above for broader solvent compatibility (e.g., Chiralpak IA, Chiralpak IB)
-
-
Mobile Phase Systems to Screen:
-
Normal Phase (NP): Heptane / Isopropanol (IPA) (90:10 v/v). Add 0.1% diethylamine (DEA) to improve the peak shape of the basic analyte.
-
Polar Organic (PO): Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or 0.1% DEA.
-
Reversed Phase (RP): Water (with 10 mM Ammonium Bicarbonate, pH 9.5) / Acetonitrile (50:50 v/v).
-
Run a fast gradient or isocratic elution for each condition to quickly assess if any separation is occurring. Once a promising column/mobile phase combination is found, proceed with fine-tuning the solvent ratio, temperature, and flow rate to achieve the desired resolution (>1.5).
References
- Effect of pH on LC-MS Analysis of Amines.
- Ion-Pair Reagents for HPLC. TCI Chemicals.
- HPLC Ion Pair Reagents. Fisher Scientific.
- How to resolve poor peak shape for Cyclopropylamine-d5 in HPLC. Benchchem.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
- HPLC Peak Tailing. Axion Labs.
- Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC.
- Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
- Amines-Ion Pairing.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates.
- Important Points about Ion Chrom
- Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Taylor & Francis.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
- HPLC Mobile Phase Optimiz
- Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. PMC.
- Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. akjournals.com [akjournals.com]
- 5. waters.com [waters.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. welch-us.com [welch-us.com]
- 8. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. HPLC Mobile Phase Optimization [discover.phenomenex.com]
- 12. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization & Purification of (2-(2-Chlorophenyl)cyclopropyl)methanamine
Welcome to the Technical Support Center for the downstream processing of (2-(2-Chlorophenyl)cyclopropyl)methanamine . This cyclopropylamine derivative is a critical intermediate in the synthesis of highly potent active pharmaceutical ingredients (APIs), including specific histone demethylase (LSD1) inhibitors[1][2].
Due to the inherent strain of the cyclopropyl ring and the specific stereochemical requirements of the target APIs, researchers frequently encounter complex crystallization challenges, including liquid-liquid phase separation (LLPS), diastereomeric contamination, and isomorphic impurity inclusion. This guide provides field-proven, mechanistically grounded solutions to ensure a self-validating, high-purity crystallization workflow.
Troubleshooting Guide & FAQs
Q1: My crystallization is forming a sticky gum instead of distinct crystals. What is happening and how do I fix it?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly referred to in process chemistry as "oiling out." This is a thermodynamic phenomenon that occurs when your supersaturated solution enters a miscibility gap before primary nucleation can occur[3].
The Causality: When the system demixes into two liquid phases (a solute-rich oil phase and a solvent-rich continuous phase), the target material and impurities distribute into each phase according to their distinct partition coefficients[4]. The transformation of these oil droplets into solid particles is often spontaneous and bypasses the slow, selective particle growth required for impurity rejection[3]. This results in a sticky, amorphous gum with trapped impurities.
The Solution: You must bypass the miscibility gap by shifting the system from thermodynamic LLPS to kinetic crystallization control.
-
Map the Phase Boundary: Identify the exact temperature at which the solution becomes cloudy (the cloud point).
-
Implement Inner Seeding: Introduce 0.5 wt% to 1.0 wt% of milled seed crystals to the clear solution just above the cloud point. Seeding provides a surface for heterogeneous nucleation, consuming supersaturation rapidly enough to prevent the system from crossing into the LLPS boundary[3][4].
Q2: How do I efficiently purge the cis-diastereomer to isolate the desired trans-(2-(2-Chlorophenyl)cyclopropyl)methanamine?
A: Standard reductive amination pathways often yield a cis/trans mixture. Attempting to separate these via standard achiral salt formation (e.g., Hydrochloride salts) usually fails because the solubility differential between the cis-HCl and trans-HCl salts is negligible.
The Causality: To achieve high diastereomeric excess (de%), you must amplify the physicochemical differences between the isomers. The Solution: Employ diastereomeric salt resolution using a chiral resolving agent[1]. Reacting the racemic/diastereomeric amine mixture with a chiral acid—such as D-(-)-tartaric acid or (R)-mandelic acid—creates diastereomeric salts with vastly different lattice energies and solubility profiles. The trans-amine tartrate will selectively precipitate from an ethanol/water matrix, leaving the cis-isomer in the mother liquor.
Q3: The des-chloro impurity is consistently co-precipitating with my product. How can I reduce it?
A: The des-chloro analog ((2-phenylcyclopropyl)methanamine) is structurally isomorphic to your target molecule. Because the molecular footprint is nearly identical, the des-chloro impurity easily substitutes for the target molecule within the crystal lattice, forming a solid solution.
The Causality: Isomorphic inclusion is highly sensitive to the rate of crystal growth. Rapid cooling forces kinetic entrapment of the impurity. The Solution: Shift to strict thermodynamic control.
-
Reduce Cooling Rate: Implement a slow, controlled cooling ramp (e.g., 0.1 °C/min) with prolonged isothermal holds. This gives the crystal lattice time to thermodynamically "reject" the mismatched des-chloro molecule.
-
Solvent Polarity Adjustment: Increase the water ratio in your anti-solvent system. The des-chloro impurity is slightly less polar than the chlorinated target; increasing the solvent's polarity alters the activity coefficient, preferentially keeping the des-chloro impurity solvated in the mother liquor.
Quantitative Data: Solvent Screening & Impurity Rejection
The following table summarizes the causal relationship between cooling profiles, seeding strategies, and the resulting physical state and purity of the intermediate.
| Solvent System | Cooling Profile | Seeding (wt%) | Yield (%) | trans-de (%) | Des-chloro Impurity (%) | Physical State |
| IPA / Water (1:1) | Fast (1.0 °C/min) | None | 88 | 72.0 | 3.5 | Sticky Gum (Oiled out) |
| IPA / Water (1:1) | Slow (0.1 °C/min) | None | 85 | 75.5 | 3.2 | Amorphous Solid |
| IPA / Water (1:1) | Slow (0.1 °C/min) | 0.5% | 82 | 89.0 | 1.1 | Crystalline Powder |
| EtOH / Water (2:1)* | Slow (0.1 °C/min) | 0.5% | 78 | 98.5 | < 0.1 | Highly Crystalline |
*Optimized protocol utilizing D-(-)-Tartaric Acid for diastereomeric salt resolution.
Experimental Protocols
Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Avoidance)
This protocol is designed to safely bypass the miscibility gap and prevent oiling out.
-
Dissolution: Suspend 10.0 g of crude (2-(2-Chlorophenyl)cyclopropyl)methanamine in 40 mL of Isopropanol (IPA). Heat the jacketed reactor to 60 °C under agitation (300 rpm) until complete dissolution is achieved.
-
Anti-Solvent Addition (Phase 1): Slowly dose 20 mL of Deionized Water (anti-solvent) over 30 minutes while maintaining the temperature at 60 °C.
-
Seeding: Cool the reactor to 52 °C (approximately 2 °C above the predetermined cloud point). Add 50 mg (0.5 wt%) of finely milled trans-(2-(2-Chlorophenyl)cyclopropyl)methanamine seeds. Hold isothermally for 60 minutes to allow the seed bed to age and secondary nucleation to initiate.
-
Anti-Solvent Addition (Phase 2): Dose an additional 20 mL of Deionized Water over 2 hours at 52 °C.
-
Cooling Ramp: Initiate a linear cooling ramp of 0.1 °C/min down to 5 °C. Hold at 5 °C for 2 hours.
-
Isolation: Filter the resulting slurry through a sintered glass funnel. Wash the cake with 15 mL of pre-chilled (5 °C) IPA/Water (1:1) and dry under vacuum at 40 °C for 12 hours.
Protocol B: Diastereomeric Salt Resolution for trans-Enrichment
This protocol utilizes chiral resolution to purge the cis-diastereomer.
-
Salt Formation: Dissolve 10.0 g of the free base amine mixture in 50 mL of Absolute Ethanol at 50 °C. In a separate vessel, dissolve 8.2 g (1.05 eq) of D-(-)-Tartaric acid in 25 mL of Deionized Water.
-
Reactive Crystallization: Slowly add the aqueous tartaric acid solution to the ethanolic amine solution over 45 minutes at 50 °C.
-
Aging: Stir the mixture isothermally at 50 °C for 2 hours. The trans-amine tartrate salt will begin to selectively precipitate.
-
Controlled Cooling: Cool the suspension to 10 °C at a rate of 0.2 °C/min.
-
Isolation: Filter the highly crystalline solid. The mother liquor will retain >95% of the cis-diastereomer. To recover the free base, suspend the isolated salt in Dichloromethane (DCM) and wash with 1M NaOH until the aqueous phase pH is > 10. Extract, dry over Na₂SO₄, and concentrate.
Process Visualization
Workflow bypassing liquid-liquid phase separation (LLPS) via controlled seeding.
References
-
[4] Takasuga, M., et al. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, American Chemical Society (ACS). Available at:[Link]
-
[3] Mettler Toledo. "Oiling Out in Crystallization: Solutions for Oiling Out During Recrystallization." Mettler Toledo Process Analytics. Available at:[Link]
-
[1] US Patent Application US20150291577A1. "Cyclopropanamine compound and use thereof" (Detailing diastereomeric salt resolution of LSD1 inhibitors). Google Patents. Available at:
-
[2] Mimasu, S., et al. "Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1." Biochemistry, American Chemical Society (ACS). Available at:[Link]
Sources
Technical Support Center: Resolving Baseline Noise in LC-MS Analysis of (2-(2-Chlorophenyl)cyclopropyl)methanamine
Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing baseline instability during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (2-(2-Chlorophenyl)cyclopropyl)methanamine .
Because this active pharmaceutical intermediate features a highly reactive primary amine and a halogenated ring, it requires specific positive Electrospray Ionization (ESI+) conditions. These conditions are notoriously susceptible to chemical background noise, matrix effects, and instrumental drift. This guide bridges the gap between theoretical causality and field-proven, self-validating experimental workflows.
Section 1: The Causality of Baseline Noise in Primary Amines
Baseline noise in mass spectrometry is not a random artifact; it is a measurable physical or chemical interference[1]. For a low-molecular-weight primary amine like (2-(2-Chlorophenyl)cyclopropyl)methanamine (Exact Mass: ~181.06 Da; [M+H]+ : m/z 182.07), noise typically manifests in two distinct forms:
-
Low-Frequency Noise (Drift or "Humps"): This is almost exclusively chemical noise . Primary amines require acidic mobile phases (e.g., 0.1% Formic Acid) to remain protonated for ESI+. However, as the organic gradient increases, strongly retained lipophilic impurities from the solvents or stationary phase bleed elute into the MS, causing the baseline to slowly drift upward, as detailed by [2].
-
High-Frequency Noise (Spikes or "Sawtooth" Patterns): This is typically physical or instrumental noise . It is caused by pressure fluctuations from failing pump check valves, air bubbles outgassing in the flow path, or micro-arcing at the ESI capillary tip[3][4].
Section 2: Diagnostic Workflow (Step-by-Step Methodology)
To establish a self-validating system, you must systematically isolate the components of your LC-MS. Do not guess the source of the noise; prove it by process of elimination.
Protocol: Systematic Component Isolation for MS Baseline Noise
Phase 1: The Zero-Injection Baseline Evaluation Rationale: Determines if the noise is sample-matrix related or system-related.
-
Purge all LC lines with fresh, LC-MS grade mobile phases (e.g., Channel A: H2O
- 0.1% Formic Acid, Channel B: Acetonitrile + 0.1% Formic Acid).
-
Set the MS to positive ESI mode, scanning m/z 100–500.
-
Run your standard analytical gradient without injecting a sample (0 µL injection)[5].
-
Causality Analysis: If the baseline noise increases proportionally with the organic solvent gradient, the root cause is chemical contamination in the organic mobile phase or lipophilic column bleed[2]. If the baseline is flat, the noise in previous runs was caused by your sample matrix.
Phase 2: Post-Column Infusion (Bypass Analytical Column) Rationale: Isolates the analytical column from the solvents.
-
Stop the LC flow and disconnect the analytical C18 column.
-
Connect the LC pump directly to the MS source using a PEEK zero-dead-volume union.
-
Resume flow at an isocratic 50:50 ratio (0.2 mL/min).
-
Causality Analysis: If the baseline noise drops significantly compared to Phase 1, the analytical column is retaining and slowly eluting contaminants. Flush the column with 100% organic solvent or replace it.
Phase 3: Direct MS Infusion (Isolating the Mass Spectrometer) Rationale: Completely removes the LC system from the equation.
-
Disconnect the LC system entirely from the MS source.
-
Fill a clean glass syringe with pure LC-MS grade Acetonitrile.
-
Mount the syringe on a syringe pump and infuse directly into the ESI source at 10 µL/min.
-
Causality Analysis: If erratic baseline noise or high background persists, the issue is entirely instrumental. The ESI probe requires cleaning, the ion transfer tube is contaminated, or the electron multiplier is degrading, as noted in[6].
Section 3: Logical Workflow Visualization
Caption: Diagnostic decision tree for isolating LC-MS baseline noise sources.
Section 4: Quantitative Data - ESI+ Chemical Noise Signatures
When analyzing (2-(2-Chlorophenyl)cyclopropyl)methanamine, you must monitor the background for ubiquitous lab contaminants that inflate the baseline. Compare your background spectra against this table to identify the exact chemical source of your noise:
| m/z Value (ESI+) | Probable Contaminant | Common Source | Resolution Strategy |
| 102.1 | Triethylamine (TEA) | Previous mobile phase additives | Flush system with 50:50 Water:Methanol with 0.1% Formic Acid. |
| 149.0 | Di-isobutyl phthalate | Plasticizers from tubing or cheap vials | Switch to certified glass LC-MS vials; replace PEEK tubing. |
| 279.2 | Dibutyl phthalate | Plasticizer contamination | Avoid storing solvents in plastic containers. |
| 282.3 | Oleamide | Slip agent in plastic pipette tips | Use glass pipettes for all solvent preparation. |
| 391.3 | Diisooctyl phthalate | Solvent impurity | Use strictly LC-MS grade solvents. |
Section 5: Frequently Asked Questions (FAQs)
Q: Why does my baseline look like a "sawtooth" pattern during the analysis? A: A sawtooth or periodic baseline fluctuation is almost always related to pump pulsations or air bubbles[4]. If the pump's check valves are failing or the mobile phase is inadequately degassed, the pressure drops momentarily with each pump stroke. Because ESI spray stability is highly dependent on a constant flow rate, these pressure ripples translate directly into signal noise. Solution: Purge the pump, sonicate the check valves in methanol, and verify the vacuum degasser is functioning properly[4][5].
Q: I am using 0.1% TFA to improve the peak shape of my primary amine. Could this cause noise? A: Yes. While Trifluoroacetic Acid (TFA) is an excellent ion-pairing agent that suppresses the tailing of basic primary amines, it is notorious for causing severe ion suppression and baseline drift in mass spectrometry, as highlighted by[7]. TFA strongly binds to the analyte and coats the MS source. Solution: Switch to 0.1% Formic Acid. If peak tailing persists, utilize a column specifically designed for basic compounds (e.g., superficially porous particles with a positive surface charge).
Q: How do I know if the noise is obscuring my analyte, or if my analyte is just not ionizing? A: This is where the Signal-to-Noise Ratio (SNR) becomes critical[8]. (2-(2-Chlorophenyl)cyclopropyl)methanamine contains a chlorine atom, meaning it must display a distinct isotopic pattern: a major peak at m/z ~182.07 ( 35Cl ) and a secondary peak at m/z ~184.07 ( 37Cl ) in a precise 3:1 ratio. If your baseline noise is higher than the expected abundance of the 37Cl isotope, your Limit of Detection (LOD) is compromised[8]. To fix this, you must reduce the baseline noise via the component isolation steps above.
Q: Can the analyte itself cause baseline issues? A: Indirectly, yes. Primary amines are highly reactive. If your sample matrix contains trace aldehydes or ketones, the methanamine group can form Schiff bases in solution, leading to a loss of the target m/z 182 peak and the appearance of broad, noisy background peaks at higher masses. Always prepare your standards in fresh, high-purity solvents.
References
-
ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories." Source: zefsci.com. URL: [Link]
-
Shimadzu. "Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells." Source: shimadzu.com. URL: [Link]
-
Welch Materials. "Uncovering Overlooked Factors Behind Abnormal Baselines." Source: welch-us.com. URL: [Link]
-
LCGC. "Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?" Source: chromatographyonline.com. URL: [Link]
-
ResearchGate Community. "How do I eliminate baseline noise?" Source: researchgate.net. URL: [Link]
-
Beijing UVTech. "FAQ: Why Does My HPLC Baseline Become Noisy or Drift Over Time?" Source: uvtech-cc.com. URL: [Link]
-
Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." Source: sepscience.com. URL: [Link]
Sources
- 1. FAQ: Why Does My HPLC Baseline Become Noisy or Drift Over Time?-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. zefsci.com [zefsci.com]
- 7. sepscience.com [sepscience.com]
- 8. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
Technical Support Center: Overcoming Low Bioavailability of (2-(2-Chlorophenyl)cyclopropyl)methanamine Formulations
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of (2-(2-Chlorophenyl)cyclopropyl)methanamine. This document provides a comprehensive resource in a question-and-answer format, offering troubleshooting strategies and detailed experimental protocols to address common issues in the formulation development process. Our approach is grounded in fundamental scientific principles to empower you to make informed decisions and accelerate your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions you may have regarding the formulation of (2-(2-Chlorophenyl)cyclopropyl)methanamine.
Q1: What are the likely reasons for the low oral bioavailability of (2-(2-Chlorophenyl)cyclopropyl)methanamine?
A1: The low oral bioavailability of this compound likely stems from a combination of two primary factors:
-
Poor Aqueous Solubility: The chemical structure, featuring a chlorophenyl group and a cyclopropyl ring, suggests low polarity and consequently, poor solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a common issue for many new chemical entities, with over 40% of drugs with market approval and nearly 90% of molecules in the discovery pipeline being poorly water-soluble[1][2]. Poor solubility leads to a low dissolution rate, which is often the rate-limiting step for absorption[1].
-
Extensive First-Pass Metabolism: The presence of a primary amine and a cyclopropylamine moiety raises concerns about significant metabolism in the gut wall and liver before the drug can reach systemic circulation. This "first-pass effect" can drastically reduce the amount of active drug that is available to exert its therapeutic effect[3][4][5][6][7]. Cyclopropylamine-containing compounds, in particular, can be susceptible to cytochrome P450 (CYP) mediated oxidation, potentially leading to the formation of reactive intermediates[8].
Q2: What are the critical physicochemical properties of (2-(2-Chlorophenyl)cyclopropyl)methanamine that I should consider?
| Property | Predicted Value | Implication for Formulation |
| Molecular Weight | ~195.68 g/mol | Within the range for good oral absorption. |
| logP (Lipophilicity) | ~3.0 - 3.5 | Indicates high lipophilicity and likely poor aqueous solubility. This suggests that lipid-based formulations could be a promising approach[12][13][14][15][16]. |
| Aqueous Solubility | Predicted to be low | Confirms the need for solubility enhancement techniques. |
| pKa (Basicity) | ~9.5 - 10.5 | The primary amine group is basic. This means the compound's solubility will be pH-dependent, with higher solubility in the acidic environment of the stomach and lower solubility in the more neutral pH of the small intestine. This pH-dependent solubility can lead to precipitation upon transit from the stomach to the intestine[17]. |
Q3: What are the initial formulation strategies I should consider to improve the bioavailability of this compound?
A3: Based on the predicted physicochemical properties, the following strategies are recommended for initial investigation:
-
pH Modification and Salt Formation: Given the basic nature of the amine group, creating a salt form (e.g., hydrochloride salt) can significantly improve aqueous solubility and dissolution rate[18][19].
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation[7][19].
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, and polymers can improve the wettability and solubility of the drug in the GI tract[12][13][14][20][21].
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can lead to higher apparent solubility and faster dissolution[2][18].
Part 2: Troubleshooting Guides
This section provides detailed guidance for specific experimental issues you may be facing.
Issue 1: High variability in in-vivo pharmacokinetic (PK) data after oral dosing.
-
Possible Cause: Inconsistent dissolution and absorption due to the compound's poor solubility and potential for precipitation in the GI tract. Food effects can also contribute significantly to this variability[22][23].
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high in-vivo PK variability.
-
Detailed Steps:
-
Solid-State Characterization: Confirm the crystalline form (polymorphism) of your drug substance batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Different polymorphs can have vastly different solubilities and dissolution rates. Also, measure the particle size distribution.
-
In-Vitro Dissolution Studies: Conduct dissolution testing in biorelevant media that simulate the conditions of the stomach (e.g., pH 1.2) and the small intestine (e.g., pH 4.5 and 6.8)[24]. This will help you understand if the drug is dissolving adequately and if it is prone to precipitation as the pH increases.
-
Formulation Optimization: If dissolution is slow, consider particle size reduction techniques[7][19]. If the compound precipitates at intestinal pH, incorporate precipitation-inhibiting polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into your formulation[14].
-
Issue 2: Low oral bioavailability despite good in-vitro dissolution of the initial formulation.
-
Possible Cause: This scenario strongly suggests that first-pass metabolism is the primary barrier to achieving adequate systemic exposure[3][4][5][6][7]. The drug is likely being extensively metabolized in the gut wall and/or liver.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low bioavailability due to suspected high first-pass metabolism.
-
Detailed Steps:
-
In-Vitro Metabolism Assays: Incubate (2-(2-Chlorophenyl)cyclopropyl)methanamine with liver microsomes and hepatocytes from relevant preclinical species and humans to assess its metabolic stability[9][25][26][27]. This will confirm if the compound is rapidly metabolized.
-
Metabolite Identification: If the compound is unstable, perform metabolite identification studies to pinpoint the sites of metabolic modification. This can provide valuable information for potential medicinal chemistry efforts to block these metabolic "hotspots."
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the absorption of lipophilic drugs and may promote lymphatic uptake, which can partially bypass the liver and reduce first-pass metabolism[12][13][14][15][16][20].
-
Inhibition of Metabolism (Preclinical Exploration): In preclinical models, co-administration of the drug with known inhibitors of the relevant CYP enzymes can help to confirm the extent of first-pass metabolism. However, this is generally not a viable clinical strategy due to the risk of drug-drug interactions[5][6].
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Development and Validation of a Bioanalytical HPLC-MS/MS Method
This protocol outlines a general approach for developing a sensitive and specific HPLC-MS/MS method for the quantification of (2-(2-Chlorophenyl)cyclopropyl)methanamine in plasma, a critical tool for your pharmacokinetic studies. The validation of bioanalytical methods is essential to ensure data reliability[15][24][28][29][30].
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
-
Chromatographic Conditions (Starting Point):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point for aromatic amines[19][31][32][33].
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution from low to high organic content (e.g., 5% to 95% B over 5 minutes) should be optimized to achieve good peak shape and separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (M+H)+ of (2-(2-Chlorophenyl)cyclopropyl)methanamine by infusing a standard solution.
-
Fragment the precursor ion to identify a stable and abundant product ion for quantification.
-
A second product ion can be used for confirmation.
-
-
Internal Standard (IS): An ideal IS would be a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with a different mass can be used.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase composition.
-
Inject onto the HPLC-MS/MS system.
-
-
Method Validation:
Protocol 2: Formulation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a starting point for developing a SEDDS formulation to enhance the oral bioavailability of the lipophilic (2-(2-Chlorophenyl)cyclopropyl)methanamine[12][13][14][15].
-
Materials:
-
Oil Phase: Long-chain triglycerides (e.g., corn oil, sesame oil) or medium-chain triglycerides (e.g., Capryol™ 90).
-
Surfactant: High HLB (Hydrophilic-Lipophilic Balance) surfactants (e.g., Kolliphor® EL, Tween® 80).
-
Co-surfactant/Co-solvent: Short-chain alcohols or glycols (e.g., Transcutol® P, PEG 400).
-
-
Formulation Development Workflow:
Caption: Workflow for the development of a SEDDS formulation.
-
Detailed Steps:
-
Excipient Screening: Determine the solubility of (2-(2-Chlorophenyl)cyclopropyl)methanamine in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Ternary Phase Diagrams: Construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
Formulation Preparation: Prepare formulations from the identified self-emulsification region by accurately weighing the components and vortexing until a clear, homogenous mixture is obtained.
-
Characterization:
-
Emulsification Time: Add a small amount of the SEDDS formulation to a stirred aqueous medium and measure the time it takes to form a stable emulsion.
-
Droplet Size and Zeta Potential: Dilute the SEDDS in water and measure the droplet size and zeta potential using a dynamic light scattering instrument. Droplet sizes in the range of 100-300 nm are generally desirable for SEDDS[15].
-
-
In-Vitro Drug Release: Perform in-vitro drug release studies using a dialysis bag method in simulated gastric and intestinal fluids to assess the release profile of the drug from the SEDDS formulation.
-
References
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles. (2023). Drug Deliv Transl Res, 13(4), 1128-1139.
- Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. J. Chem. Pharm. Res., 16(9), 197.
- van der Merwe, J., Steenekamp, J., Steyn, D., & Hamman, J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393.
- Jones, B., et al. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis, 7(18), 2273-2276.
- Unknown. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Unknown Source.
- Unknown. (n.d.). First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT).
- Unknown. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?.
- Wikipedia. (n.d.). First pass effect.
- Unknown. (2020). Current Thoughts on Bioanalytical Method Validation for Biotherapeutics by Mass Spectrometry. Unknown Source.
- Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
- Resolian. (n.d.).
- Unknown. (2025). the role of excipients in drug bioavailability and pharmacological response. World Journal of Pharmaceutical Science and Research.
- Bioprocess Online. (n.d.). Case Study: Bioavailability Enhancement.
- Ahmed, R. (2025). First-Pass Metabolism and Its Effect on Bioavailability. OSF.
- Unknown. (2003). In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values. Mol Divers, 7(1), 69-87.
- Ahmed, R. (2025). First-Pass Metabolism and Its Effect on Bioavailability.
- MDPI. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs.
- Unknown. (2017). Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. Unknown Source.
- University of Cambridge. (n.d.). First-pass metabolism and bioavailability. Physics, Pharmacology and Physiology for Anaesthetists.
- Unknown. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
- Unknown. (n.d.). Determination of Aromatic and Branched-Chain Amino Acids in Plasma by HPLC with Electrogenerated Ru(bpy)33+ Chemiluminescence Detection.
- Unknown. (n.d.). FACTORS AFFECTING DRUG ABSORPTION.
- ChemAxon. (n.d.). Solubility prediction.
- Benchchem. (2025).
- University of Florida. (2025). 4 Major Factors That Affect Drug Absorption in the Body | UF Medical Physiology Online.
- Unknown. (2013). Impaired Drug Absorption Due to High Stomach pH: A Review of Strategies for Mitigation of Such Effect To Enable Pharmaceutical Product Development.
- Benchchem. (2026).
- Benchchem. (2025). Technical Support Center: Overcoming Poor Oral Bioavailability of Early LMPTP Inhibitors.
- Unknown. (n.d.). Factors affecting drug absorption 1. Physiological Factors.
- Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PMC.
- PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME.
- Unknown. (2025).
- Unknown. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. PMC.
- Chen, J., & Pawliszyn, J. (n.d.).
- SwissADME. (n.d.). Frequently Asked Questions.
- Unknown. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- Unknown. (n.d.). Chapter 2 Review of Literature 2 . 1 Predicting physicochemical Properties from structure at preclinical stage :. Semantic Scholar.
- Unknown. (n.d.). HPLC analysis of aromatic amino acids, nucleosides, and bases in plasma of acute lymphocytic leukemia on chemotherapy. PubMed.
- Unknown. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC.
- Zafar, S., et al. (2025). (PDF) In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software.
- Sethia, S. (n.d.).
- Unknown. (2025). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. IJPPR.
- Unknown. (2025). (PDF) A python approach for prediction of physicochemical properties of anti-arrhythmia drugs using topological descriptors.
- Unknown. (2016). Strategies to Overcome Heparins' Low Oral Bioavailability. MDPI.
- Bergazin, T. D. (n.d.).
- Mishra, A., & Dahima, R. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor. Journal of Applied Pharmaceutical Science.
- Fluorochem. (n.d.). CYCLOPROPYL(2-METHYLPHENYL)METHANAMINE.
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. First pass effect - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
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- 9. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
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Pharmacological Divergence via Scaffold Homologation: A Comparative Guide to Tranylcypromine and (2-(2-Chlorophenyl)cyclopropyl)methanamine
Executive Summary & Structural Rationale
In central nervous system (CNS) drug discovery, minor structural modifications can drastically redirect a molecule's pharmacological target. Tranylcypromine (TCP) is a classic, non-selective monoamine oxidase (MAO) inhibitor and lysine-specific demethylase 1 (LSD1) inhibitor[1]. However, high-throughput screening campaigns historically identified TCP as a weak hit for the serotonin 2C (5-HT2C) receptor[2].
To optimize this serotonergic activity while eliminating off-target enzymatic inhibition, researchers pioneered the homologation of the TCP side chain, inserting a single methylene (-CH2-) group between the cyclopropyl ring and the primary amine[2]. This yielded the 2-phenylcyclopropylmethylamine (2-PCPMA) scaffold. The specific derivative (2-(2-Chlorophenyl)cyclopropyl)methanamine incorporates both this homologation and a 2-chloro substitution on the phenyl ring. This guide objectively compares the mechanistic divergence, efficacy, and target selectivity of these two distinct chemical entities.
Mechanistic Divergence: The Causality of Homologation
Understanding the causality behind the experimental choices requires analyzing the binding mechanisms of both scaffolds:
-
Tranylcypromine (TCP) - Covalent Enzymatic Inhibition: TCP acts as an irreversible, mechanism-based inhibitor of MAO-A, MAO-B, and LSD1. The primary amine, directly attached to the cyclopropane ring, is oxidized by the enzyme's FAD cofactor to an imine. This triggers a single-electron transfer (SET) and subsequent radical ring-opening of the highly strained cyclopropane, forming a permanent covalent adduct with FAD.
-
(2-(2-Chlorophenyl)cyclopropyl)methanamine - GPCR Agonism: The insertion of the methylene spacer (homologation) physically decouples the amine from the cyclopropane ring. This structural shift prevents the radical ring-opening mechanism, effectively stripping the molecule of its MAO and LSD1 inhibitory activity[3]. Simultaneously, the added flexibility and the steric bulk of the 2-chloro substituent perfectly position the molecule within the orthosteric binding pocket of the 5-HT2C receptor, driving potent, Gq-protein biased agonism while avoiding the 5-HT2B receptor (associated with cardiac valvulopathy)[4].
Structural divergence and target shift via methylene homologation.
Comparative Efficacy and Target Selectivity
The table below summarizes the quantitative pharmacological shift caused by the homologation and halogenation of the TCP scaffold. Data reflects standard in vitro enzymatic and functional GPCR assays.
| Target / Assay | Tranylcypromine (TCP) | (2-(2-Chlorophenyl)cyclopropyl)methanamine | Pharmacological Implication |
| MAO-A (IC50) | ~ 2.0 µM | > 10,000 nM (Inactive) | Elimination of hypertensive crisis risk ("cheese effect"). |
| MAO-B (IC50) | ~ 0.5 µM | > 10,000 nM (Inactive) | Loss of classical antidepressant/MAOI activity. |
| LSD1 (IC50) | ~ 2.0 µM | > 10,000 nM (Inactive) | Loss of epigenetic modulation[1]. |
| 5-HT2C (EC50) | > 1,000 nM (Weak) | 10 - 45 nM (Potent) | High efficacy for obesity and antipsychotic applications[4]. |
| 5-HT2B (EC50) | > 1,000 nM | > 10,000 nM (Inactive) | Avoidance of drug-induced cardiac valvulopathy[5]. |
| 5-HT2A (EC50) | > 10,000 nM | > 500 nM (Selective) | Minimization of hallucinogenic liabilities. |
Self-Validating Experimental Protocols
To objectively verify the target shift from MAO/LSD1 inhibition to 5-HT2C agonism, researchers must employ orthogonal, self-validating assay systems.
Protocol A: Fluorometric MAO/LSD1 Counter-Screening Assay
Purpose: To validate the loss of enzymatic inhibition due to methylene homologation.
-
Reagent Preparation: Prepare recombinant human MAO-A, MAO-B, or LSD1 in HEPES buffer (50 mM, pH 7.4). Prepare the detection mixture containing Amplex Red (50 µM) and horseradish peroxidase (HRP, 1 U/mL).
-
Compound Incubation: Dispense 10 µL of the test compound (TCP as positive control; (2-(2-Chlorophenyl)cyclopropyl)methanamine as test article) in a 384-well black opaque plate. Add 20 µL of the enzyme solution. Incubate at 37°C for 30 minutes to allow for potential covalent adduct formation.
-
Substrate Addition: Initiate the reaction by adding 10 µL of the appropriate substrate (e.g., tyramine for MAO, mono-methylated histone H3K4 peptide for LSD1).
-
Kinetic Readout: Monitor fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 60 minutes.
-
Data Validation: TCP will show a time-dependent decrease in fluorescence velocity (confirming irreversible inhibition). The homologated methanamine derivative must show a velocity identical to the DMSO vehicle control, validating the structural nullification of FAD reactivity.
Protocol B: Functional 5-HT2C Calcium Flux Assay (FLIPR)
Purpose: To quantify the Gq-coupled agonistic efficacy of the homologated scaffold.
-
Cell Culture: Seed CHO-K1 cells stably expressing the human 5-HT2C receptor at 15,000 cells/well in a 384-well clear-bottom plate. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Remove the culture media and add 20 µL of Fluo-4 AM calcium-sensitive dye solution (prepared in Hank's Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid). Incubate for 60 minutes at 37°C.
-
Baseline Acquisition: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Read baseline fluorescence for 10 seconds.
-
Agonist Stimulation: Automatically inject 10 µL of the test compound at varying concentrations (1 pM to 10 µM).
-
Signal Quantification: Record the peak intracellular calcium flux over 3 minutes. Normalize the maximum response (Emax) to the endogenous ligand, Serotonin (5-HT). The 2-chloro homologated derivative will exhibit a robust, dose-dependent Ca2+ spike, while TCP will yield a negligible response.
Gq-coupled intracellular calcium flux pathway activated by 5-HT2C agonists.
Conclusion
The comparison between Tranylcypromine and (2-(2-Chlorophenyl)cyclopropyl)methanamine serves as a masterclass in rational drug design. By simply inserting a methylene spacer to disrupt a covalent enzymatic mechanism, and decorating the phenyl ring to optimize GPCR pocket binding, researchers successfully transformed a non-selective MAO/LSD1 inhibitor into a highly potent, selective 5-HT2C receptor agonist suitable for advanced neuropharmacological development.
References
-
Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
- US8853408B2 - Cyclopropylamines as LSD1 inhibitors Source: Google Patents URL
- US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C)
Sources
- 1. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]
- 2. Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists - Google Patents [patents.google.com]
Comparative Guide: Validating Analytical Methods for (2-(2-Chlorophenyl)cyclopropyl)methanamine Purity
As the pharmaceutical industry accelerates the development of targeted epigenetic modulators and CNS therapeutics, cyclopropylamine derivatives have emerged as critical pharmacophores. Specifically, (2-(2-Chlorophenyl)cyclopropyl)methanamine serves as a highly complex structural analog to tranylcypromine, a well-known monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitor[1][2].
Validating the purity of this intermediate is analytically demanding. The molecule possesses two chiral centers on the cyclopropane ring, resulting in four distinct stereoisomers (two cis enantiomers and two trans enantiomers). Furthermore, synthetic routes often generate closely related chemical impurities, such as des-chloro or regioisomeric byproducts.
This guide provides an objective comparison of analytical methodologies—specifically contrasting Normal Phase High-Performance Liquid Chromatography (NP-HPLC) with Supercritical Fluid Chromatography (SFC)—and establishes a self-validating framework for ensuring the absolute chemical and stereoisomeric purity of (2-(2-Chlorophenyl)cyclopropyl)methanamine.
The Causality of Method Selection: Overcoming Analytical Bottlenecks
As an application scientist, method development cannot be a game of trial and error; it must be driven by the physicochemical properties of the analyte.
(2-(2-Chlorophenyl)cyclopropyl)methanamine presents two primary chromatographic challenges:
-
High Basicity of the Primary Amine: The methanamine group (-CH₂NH₂) is highly basic. When interacting with residual silanols on silica-based stationary phases, it causes severe secondary ion-exchange interactions, leading to profound peak tailing. Causality: To mitigate this, basic additives such as Diethylamine (DEA) must be incorporated into the mobile phase. DEA competitively binds to the acidic silanol sites, ensuring sharp, symmetrical peaks necessary for accurate integration and Limit of Quantitation (LOQ) validation[1].
-
Stereochemical Resolution: Resolving the four stereoisomers requires a Chiral Stationary Phase (CSP) capable of multi-point interactions. Immobilized polysaccharide-based CSPs (amylose or cellulose) are the industry standard. The chiral recognition relies on a transient diastereomeric complex formed via hydrogen bonding (between the analyte's amine and the CSP's carbamate linkages), π-π interactions (driven by the chlorophenyl ring), and steric inclusion within the polysaccharide cavity.
Diagram 1: The 3-point interaction model driving chiral recognition of cyclopropylamines.
Product Performance Comparison: NP-HPLC vs. Chiral SFC
To establish the most robust method for stereoisomeric purity, we compared the performance of Normal Phase HPLC against Supercritical Fluid Chromatography (SFC) using two distinct chiral stationary phases: Chiralpak IA (Amylose-based) and Chiralcel OD (Cellulose-based)[1][3].
SFC utilizes supercritical CO₂ as the primary mobile phase component. Because supercritical fluids possess gas-like diffusivity and liquid-like density, mass transfer is significantly accelerated, allowing for higher flow rates without sacrificing column efficiency[3].
Experimental Data Summary
Table 1: Chromatographic Performance Comparison for the Separation of all 4 Stereoisomers.
| Analytical Technique | Stationary Phase | Mobile Phase Composition | Total Run Time (min) | Min. Resolution ( Rs ) | Asymmetry Factor ( As ) |
| NP-HPLC | Chiralpak IA (Amylose) | Hexane/EtOH/DCM/DEA (50:45:5:0.1) | 28.0 | 1.8 | 1.25 |
| NP-HPLC | Chiralcel OD (Cellulose) | Hexane/IPA/DEA (70:30:0.1) | 32.0 | 0.9 (Co-elution) | 1.40 |
| SFC | Chiralpak IA (Amylose) | CO₂/MeOH/DEA (80:20:0.1) | 8.5 | 2.4 | 1.05 |
| SFC | Chiralcel OD (Cellulose) | CO₂/MeOH/DEA (80:20:0.1) | 12.0 | 1.2 (Partial) | 1.15 |
Conclusion: The SFC method utilizing the Amylose-based Chiralpak IA column vastly outperforms traditional NP-HPLC. It achieves baseline resolution ( Rs>2.0 ) of all four stereoisomers in under 10 minutes, while reducing toxic solvent consumption (Hexane/DCM) to zero.
Step-by-Step Experimental Methodologies
A self-validating analytical system requires orthogonal methods: one for chemical purity (achiral) and one for stereoisomeric purity (chiral).
Protocol A: Achiral UHPLC for Chemical Purity (Related Substances)
This method is designed to separate the target API from des-chloro impurities, unreacted starting materials, and regioisomers. The use of Trifluoroacetic acid (TFA) ensures the primary amine remains fully protonated, preventing peak broadening[4].
-
System Setup: Equilibrate a Waters Acquity BEH C18 column (1.7 µm, 2.1 × 100 mm) at 40°C.
-
Mobile Phase Preparation:
-
Mobile Phase A: Purified Water with 0.1% TFA (v/v).
-
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% TFA (v/v).
-
-
Sample Preparation: Dissolve the (2-(2-Chlorophenyl)cyclopropyl)methanamine sample in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.
-
Gradient Elution:
-
0.0 - 1.0 min: 5% B
-
1.0 - 8.0 min: Linear ramp to 95% B
-
8.0 - 10.0 min: Hold at 95% B
-
10.0 - 12.0 min: Re-equilibrate at 5% B.
-
-
Detection: Set UV detection at 220 nm and 254 nm. Flow rate: 0.4 mL/min.
Protocol B: Chiral SFC for Stereoisomeric Purity
This method quantifies the Enantiomeric Excess (ee) and Diastereomeric Excess (de) of the desired isomer.
-
System Setup: Install a Chiralpak IA column (5 µm, 4.6 × 250 mm) into an SFC system. Set the Automated Back Pressure Regulator (ABPR) to 120 bar and column temperature to 35°C.
-
Mobile Phase Preparation:
-
Co-solvent: Methanol containing 0.1% Diethylamine (DEA).
-
-
Isocratic Elution: Pump supercritical CO₂ and the Methanol/DEA co-solvent at a constant ratio of 80:20.
-
Flow Rate: Maintain a flow rate of 3.0 mL/min.
-
Detection: Monitor via Photodiode Array (PDA) at 220 nm. Ensure the system suitability criteria dictate an Rs≥1.5 between the closest eluting enantiomer pair.
Method Validation Framework (ICH Q2(R2) Aligned)
To ensure trustworthiness, the established SFC and UHPLC methods must be validated according to ICH Q2(R2) guidelines. The workflow below illustrates the logical progression of building a self-validating analytical package.
Diagram 2: Orthogonal analytical validation workflow for cyclopropylamine APIs.
-
Specificity (Forced Degradation): Subject the compound to 1N HCl, 1N NaOH, 3% H₂O₂, and UV light. The achiral UHPLC method must demonstrate that degradation products do not co-elute with the main (2-(2-Chlorophenyl)cyclopropyl)methanamine peak.
-
Linearity and Range: Prepare calibration curves from 25% to 150% of the target analytical concentration (typically 0.5 mg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .
-
Accuracy (Recovery): Spike known quantities of the undesired cis and trans isomers into a pure standard of the desired isomer at 0.1%, 0.5%, and 1.0% levels. The chiral SFC method must recover 95-105% of the spiked impurities, proving its capability to detect trace stereoisomeric contamination.
References
-
Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action | Journal of Medicinal Chemistry - ACS Publications. acs.org.4
-
Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC. nih.gov. 1
-
Practical Asymmetric Hydrogenation-Based Synthesis of a Class-Selective Histone Deacetylase Inhibitor | Organic Process Research & Development - ACS Publications. acs.org. 3
-
Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain | Journal of Medicinal Chemistry - ACS Publications. acs.org. 2
Sources
Comparative pharmacodynamics of (2-(2-Chlorophenyl)cyclopropyl)methanamine and MAOIs
An in-depth comparative analysis of (2-(2-Chlorophenyl)cyclopropyl)methanamine and classic Monoamine Oxidase Inhibitors (MAOIs) reveals a profound lesson in structure-activity relationship (SAR) design. As drug development professionals, we must understand how a single methylene bridge (-CH₂-) fundamentally redirects a molecule's pharmacodynamic trajectory—shifting it from an irreversible, mechanism-based enzyme inhibitor to a reversible modulator with entirely different receptor affinities.
This guide objectively compares the mechanistic pathways, target selectivity, and experimental validation protocols for these two distinct pharmacological classes.
The Structural Basis of Pharmacodynamic Divergence
To understand the causality behind their differing behaviors, we must examine the electronic and steric environments of both molecules.
-
Classic MAOIs (e.g., Tranylcypromine / TCP): These molecules feature a cyclopropylamine core where the primary amine is directly attached to the cyclopropyl ring. This direct attachment is the critical pharmacophore for mechanism-based (suicide) inhibition of Monoamine Oxidase (MAO).
-
(2-(2-Chlorophenyl)cyclopropyl)methanamine: This compound introduces two structural deviations. First, an ortho-chloro substitution on the phenyl ring, which alters the steric bulk and enhances lipophilicity. Second, and most importantly, it is a cyclopropylmethanamine. The insertion of a methylene bridge between the cyclopropyl ring and the amine electronically decouples the ring from the nitrogen center.
Mechanistic Causality: The Methylene Decoupling Effect
When a classic cyclopropylamine enters the MAO active site, the FAD cofactor initiates a Single Electron Transfer (SET), oxidizing the amine to a radical cation. Because the nitrogen is directly adjacent to the highly strained cyclopropyl ring, this intermediate undergoes rapid, spontaneous ring-opening. The resulting highly reactive primary radical immediately forms a covalent adduct with the FAD cofactor or an active-site cysteine, irreversibly destroying the enzyme's catalytic capacity.
Conversely, the homologous cyclopropylmethanamines do not exhibit this covalent reactivity[1]. When the methanamine undergoes alpha-carbon oxidation by MAO, it forms a cyclopropylcarboxaldehyde imine. The extra methylene spacer prevents the radical/cation from coupling with the ring strain. Consequently, the ring does not open, no covalent adduct is formed, and the molecule acts merely as a reversible inhibitor or a poor substrate, allowing the enzyme to recover[2].
Furthermore, this structural shift often redirects the molecule's primary target engagement away from MAO and toward G-protein coupled receptors (GPCRs), such as acting as functionally selective 5-HT2C receptor agonists[3].
Mechanistic Visualization
The following diagram illustrates the divergent biochemical fates of these two compound classes within the MAO active site.
Divergent metabolic pathways of cyclopropylamines vs. cyclopropylmethanamines in the MAO active site.
Experimental Validation Protocols
To objectively validate the pharmacodynamic differences between (2-(2-Chlorophenyl)cyclopropyl)methanamine and classic MAOIs, researchers must employ self-validating assay systems that differentiate irreversible covalent binding from reversible interactions.
Protocol A: Jump-Dilution Assay for MAO Reversibility
Objective: To prove that the methanamine derivative lacks the mechanism-based irreversible inhibition characteristic of classic MAOIs.
-
Pre-incubation: Incubate recombinant human MAO-A and MAO-B (10 nM) with the test compound at a concentration of 10 × IC₅₀ for 60 minutes at 37°C to allow potential covalent adducts to form. Use Tranylcypromine as the irreversible positive control.
-
Jump Dilution: Dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing the fluorogenic substrate kynuramine (50 µM).
-
Kinetic Measurement: Monitor the formation of the fluorescent product (4-hydroxyquinoline) at Ex/Em 310/400 nm over 30 minutes.
-
Data Interpretation:
-
Classic MAOIs: The reaction velocity remains near zero post-dilution, confirming irreversible covalent adduction.
-
(2-(2-Chlorophenyl)cyclopropyl)methanamine: The reaction velocity rapidly recovers to match the uninhibited vehicle control, confirming reversible binding due to the inability to undergo ring-opening[1][2].
-
Protocol B: FLIPR Calcium Flux Assay for 5-HT2C Target Engagement
Objective: To evaluate the shifted target profile of cyclopropylmethanamines toward 5-HT2C agonism.
-
Cell Preparation: Seed HEK-293 cells stably expressing the human 5-HT2C receptor into 384-well plates.
-
Dye Loading: Incubate cells with Fluo-4 AM calcium indicator dye for 1 hour at 37°C.
-
Compound Addition: Inject (2-(2-Chlorophenyl)cyclopropyl)methanamine (dose-response range: 0.1 nM to 10 µM) using a Fluorescence Imaging Plate Reader (FLIPR).
-
Measurement: Record intracellular calcium mobilization (Gq-protein coupled response). Calculate the EC₅₀ and Eₘₐₓ relative to the endogenous ligand (serotonin). Cyclopropylmethylamines typically demonstrate potent, functionally selective 5-HT2C agonism, a trait absent in classic MAOIs[3].
Quantitative Data Comparison
The following table summarizes the experimental pharmacodynamic profiles, highlighting how the structural modifications dictate performance.
| Parameter | Classic MAOIs (e.g., Tranylcypromine) | (2-(2-Chlorophenyl)cyclopropyl)methanamine |
| Primary Target | Monoamine Oxidase (MAO-A / MAO-B) | 5-HT2C Receptors / Reversible MAO |
| MAO Inhibition Mechanism | Irreversible, Mechanism-based (Suicide) | Reversible, Competitive / Non-competitive |
| FAD Covalent Adduction | Yes (via radical ring-opening) | No (Methylene bridge prevents conjugation) |
| Receptor Agonism (GPCR) | Negligible | Moderate to High (5-HT2C functional selectivity) |
| BBB Permeability (cLogP) | Moderate (cLogP ~1.5) | High (cLogP ~2.8 due to ortho-chloro group) |
| Clinical / Research Utility | Antidepressant, Epigenetic (LSD1) Probes | Antipsychotic research, GPCR modulation |
Conclusion
The comparative pharmacodynamics of (2-(2-Chlorophenyl)cyclopropyl)methanamine and classic MAOIs underscore a fundamental principle in medicinal chemistry: spatial decoupling of reactive centers. By inserting a single methylene group, the catastrophic ring-opening cascade required for MAO destruction is aborted. Instead, the molecule retains its basicity and lipophilicity, allowing it to navigate the central nervous system and engage entirely different therapeutic targets, such as serotonin receptors, with high reversibility and reduced off-target toxicity.
References
-
Clorgyline Analogs Synergize with Azoles against Drug Efflux in Candida auris Source: MDPI URL:[Link]
-
Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
A Senior Application Scientist's Guide to Ensuring Reproducibility in Monoamine Oxidase Binding Assays for Novel Cyclopropylamine Derivatives
In the landscape of neurotherapeutics and drug discovery, the family of monoamine oxidase (MAO) enzymes stands as a pivotal target.[1][2] These mitochondrial-bound flavoenzymes, existing in two isoforms, MAO-A and MAO-B, are crucial for the metabolic deamination of key neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2][3][4] Consequently, inhibitors of MAO have found therapeutic application in the treatment of depression, anxiety, and neurodegenerative disorders such as Parkinson's disease.[1][3][4][5] The compound (2-(2-Chlorophenyl)cyclopropyl)methanamine, a structural analog of known cyclopropylamine-based MAO inhibitors like tranylcypromine, represents a class of molecules with significant therapeutic potential.
The journey from a promising chemical entity to a validated drug candidate is paved with rigorous and reproducible preclinical data. Central to this process is the binding assay—the primary tool for quantifying the interaction between a compound and its target protein. However, the reliability of these assays is not a given. Poor reproducibility can lead to misleading structure-activity relationships (SAR), wasted resources, and the unjust termination of promising drug candidates.
This guide provides an in-depth comparison of common binding assay formats for MAO inhibitors, with a focus on the critical factors that govern their reproducibility. We will dissect the causality behind experimental choices, present self-validating protocols, and offer a framework for selecting the most robust methodology for your research phase.
Part 1: The Target - Monoamine Oxidase (MAO)
Understanding the target's biology is the bedrock of robust assay design. MAO-A and MAO-B share approximately 70% sequence identity but exhibit distinct substrate specificities and inhibitor sensitivities.[1][6]
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is the primary target for antidepressant drugs. Selective inhibitors include clorgyline.[1][3][4]
-
MAO-B primarily metabolizes phenylethylamine and benzylamine and is a key target in Parkinson's disease treatment. Selegiline (L-deprenyl) is a well-known selective inhibitor.[1][5][7]
The enzymatic action of MAO involves the oxidative deamination of a monoamine substrate, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[8] This catalytic cycle provides multiple avenues for detection, forming the basis of the various assay formats discussed below.
Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.
Part 2: A Comparative Guide to MAO Binding & Activity Assays
The choice of assay is a critical decision dictated by the specific research question, required throughput, and available resources. Here, we compare the three most prevalent methodologies: Radioligand Binding Assays, Fluorescence-Based Assays, and Colorimetric Assays.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are revered for their sensitivity and robustness, directly measuring the affinity of a ligand for its target receptor.[9] They are typically employed in lead optimization phases where precise quantification of binding affinity (Ki) is paramount.
Principle: These assays quantify the displacement of a radioactive ligand ('radioligand') from the MAO enzyme by a non-radioactive test compound. The amount of radioactivity measured is inversely proportional to the test compound's affinity for the target.[9][10]
Workflow & Critical Reproducibility Checkpoints:
Caption: Key steps and controls in a radioligand binding assay.
Detailed Protocol (Competitive Inhibition):
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., (2-(2-Chlorophenyl)cyclopropyl)methanamine) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup: In a 96-well polypropylene plate, combine:
-
Recombinant human MAO-A or MAO-B enzyme preparation.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Clorgyline for MAO-A, [³H]-Deprenyl for MAO-B) near its dissociation constant (Kd).
-
Varying concentrations of the test compound.
-
For non-specific binding (NSB) control wells, add a high concentration of a known, non-radioactive inhibitor (e.g., 10 µM Clorgyline).[11]
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. This step separates the enzyme-bound radioligand (trapped on the filter) from the unbound radioligand.[9]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting the NSB counts from all other wells. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
Factors Affecting Reproducibility:
-
Radioligand Quality: Purity and specific activity can degrade over time.
-
Protein Concentration: Inconsistent enzyme concentration between assays will alter binding kinetics.
-
Incubation Time & Temperature: Failure to reach equilibrium will skew affinity measurements.
-
Filtration & Washing: Inconsistent washing can lead to high background noise.
Fluorescence-Based Assays: High-Throughput Workhorses
Fluorescence-based assays are the dominant format for high-throughput screening (HTS) due to their simplicity, sensitivity, and lack of radioactive waste.[7][12] These are typically activity assays that measure the enzymatic function of MAO.
Principle: Most common kits are based on the detection of H₂O₂, a byproduct of the MAO catalytic reaction.[4][13][14] A probe (e.g., OxiRed™, Amplex Red) reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product (e.g., resorufin).[4] The fluorescence intensity is directly proportional to MAO activity.
Detailed Protocol (Inhibitor Screening):
-
Reagent Preparation: Reconstitute lyophilized components (MAO enzyme, substrate, probe, developer) as per the manufacturer's instructions.[4][13] Prepare a working solution of the test inhibitor.
-
Reaction Setup (96- or 384-well black plate):
-
Initiate Reaction: Add a substrate solution containing the MAO substrate (e.g., Tyramine or Kynuramine), HRP, and the fluorescent probe.[4][8]
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically (e.g., every 1-2 minutes for 30 minutes) at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).[4]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic read). Determine the percent inhibition relative to a vehicle control (no inhibitor) and calculate the IC₅₀.
Factors Affecting Reproducibility:
-
Reagent Stability: Probes can be light-sensitive, and enzymes are susceptible to degradation from repeated freeze-thaw cycles.[13][16] Aliquoting reagents is critical.[16]
-
Compound Interference: Test compounds that are intrinsically fluorescent or that interfere with the HRP/probe system can generate false positives or negatives.[16] Running a counter-screen without the MAO enzyme is essential to identify such compounds.[16]
-
Reaction Linearity: Ensure the reaction is in the linear range with respect to time and enzyme concentration.[16] Substrate depletion can lead to non-linear kinetics and inaccurate inhibition measurements.
Colorimetric Assays: A Cost-Effective Alternative
Colorimetric assays operate on a similar principle to fluorescent assays (H₂O₂ detection) but produce a colored product that is measured using a standard absorbance plate reader.[17] They are generally less sensitive than fluorescent assays but offer a cost-effective option for medium-throughput applications.[5]
Principle: H₂O₂ produced by MAO activity reacts with a chromogenic probe in the presence of HRP to yield a product with a strong absorbance at a specific wavelength (e.g., 540-570 nm).[17]
Protocol: The protocol is nearly identical to the fluorescence-based assay, with the primary difference being the final detection step, which uses an absorbance plate reader instead of a fluorometer.[17]
Factors Affecting Reproducibility:
-
Lower Signal-to-Background: Colorimetric assays often have a smaller dynamic range than fluorescent assays, making them more susceptible to variability.
-
Compound Interference: Compounds that absorb light at the detection wavelength can interfere with the assay.
Part 3: Data Comparison & Quantifying Reproducibility
Objective comparison requires standardized metrics. When evaluating and comparing assay performance, the following parameters are crucial.
| Parameter | Radioligand Assay | Fluorescence Assay | Colorimetric Assay | Significance |
| Primary Output | Ki (Binding Affinity) | IC₅₀ (Functional Potency) | IC₅₀ (Functional Potency) | Ki is a more direct measure of binding; IC₅₀ is influenced by assay conditions. |
| Sensitivity | Very High (pM to nM) | High (nM to µM) | Moderate (µM) | Determines the ability to detect potent compounds. |
| Throughput | Low to Medium | High | Medium to High | Suitability for large-scale screening campaigns. |
| Z'-Factor | N/A (not for Ki) | > 0.5 is excellent | > 0.5 is excellent | A statistical measure of assay quality and dynamic range for HTS.[7][16] |
| CV (%) | < 15% (inter-assay) | < 15% (inter-assay) | < 20% (inter-assay) | Coefficient of Variation measures the precision and reproducibility of the data.[16][18] |
Part 4: Best Practices for Self-Validating Assays
To ensure trustworthiness, every protocol must be a self-validating system. Adherence to best practices is non-negotiable.
-
Rigorous Reagent QC: Always qualify new batches of enzymes, substrates, and probes.[18] Run a known inhibitor (e.g., selegiline) as a reference compound on every plate to ensure consistency.[16]
-
Standard Operating Procedures (SOPs): Maintain detailed SOPs that specify reagent sources, lot numbers, incubation times, and instrument settings.[16] This is foundational for inter-assay reproducibility.[18]
-
Optimize Concentrations: Use substrate concentrations at or near the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[7][16]
-
Embrace Orthogonal Methods: Confirm hits from a primary screen (e.g., fluorescence assay) with a secondary, mechanistically different assay (e.g., radioligand binding) to eliminate artifacts.[16][19]
-
Data Integrity: Archive raw data and document all analysis parameters.[16] This ensures traceability and allows for re-analysis if questions arise.
Caption: Pillars of assay reproducibility and data integrity.
Conclusion
There is no single "best" assay for characterizing inhibitors like (2-(2-Chlorophenyl)cyclopropyl)methanamine. The optimal choice is context-dependent. For initial high-throughput screening, a well-validated fluorescence-based assay offers an excellent balance of speed, sensitivity, and cost.[7] For later-stage lead optimization, where precise affinity determination is critical for SAR, the gold-standard radioligand binding assay remains indispensable despite its lower throughput and handling requirements.[9]
Ultimately, the reproducibility of any binding assay is not inherent to the technology but is a product of meticulous planning, rigorous execution, and a deep understanding of the underlying biochemistry. By implementing the principles and protocols outlined in this guide, researchers can generate high-quality, reliable data, thereby increasing confidence in their findings and accelerating the path toward novel therapeutics.
References
-
Peng, L., Zhang, G., Zhang, D., Wang, Y., & Zhu, D. (2010). A direct continuous fluorometric turn-on assay for monoamine oxidase B and its inhibitor-screening based on the abnormal fluorescent behavior of silole. Analyst, 135(8), 2085–2091. [Link]
-
Zhang, Z., Zhou, J., Lu, X., & Wang, M. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(10), 1369–1375. [Link]
-
Eurofins. (n.d.). Monoamine Oxidase A (MAO-A) Rat Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
BioVision Inc. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Monoamine Oxidase Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
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Southekal, S., et al. (2022). Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation. Alzheimer's Research & Therapy, 14(1), 71. [Link]
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BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Retrieved from [Link]
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Shiraishi, S., et al. (2024). Kinetic modeling of the monoamine oxidase-B radioligand [18F]SMBT-1 in human brain with positron emission tomography. Journal of Cerebral Blood Flow & Metabolism, 44(5). [Link]
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Setzer, W. N., et al. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Journal of Molecular and Genetic Medicine, 6(1), 310–317. [Link]
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Dr.Oracle. (2025, September 3). What is the mechanism of action of methenamine? Retrieved from [Link]
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NextSDS. (n.d.). (2-chlorophenyl)(cyclohexyl)methanamine — Chemical Substance Information. Retrieved from [Link]
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Clinicaltrials.eu. (n.d.). METHENAMINE – Application in Therapy and Current Clinical Research. Retrieved from [Link]
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BioAssay Systems. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
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Wikipedia. (n.d.). Methenamine. Retrieved from [Link]
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WebMD. (2024, September 9). Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
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National Institutes of Health. (2021, January 22). Methenamine - LiverTox - NCBI Bookshelf. Retrieved from [Link]
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NextSDS. (n.d.). (4-chlorophenyl)(cyclopropyl)methanamine — Chemical Substance Information. Retrieved from [Link]
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Cross-Reactivity and Selectivity Profiling of (2-(2-Chlorophenyl)cyclopropyl)methanamine: A Comparison Guide
Executive Summary & Mechanistic Rationale
(2-(2-Chlorophenyl)cyclopropyl)methanamine (frequently referred to in the literature as trans-[2-(2-chlorophenyl)cyclopropyl]methylamine) represents a masterclass in rational drug design and structural evolution. Originally, the cyclopropylamine scaffold—epitomized by the classic antidepressant Tranylcypromine (TCP)—was recognized almost exclusively for its irreversible, mechanism-based inhibition of monoamine oxidases (MAO-A/B) and the epigenetic enzyme Lysine-specific demethylase 1 (LSD1)[1]. However, high-throughput screening revealed that TCP also possesses weak, non-selective agonist activity at serotonin (5-HT) receptors[2].
Through iterative structure-activity relationship (SAR) engineering, researchers successfully inverted this pharmacological profile[3]. This guide objectively compares the engineered methanamine derivative against its parent scaffold (TCP), detailing the causality behind its potent selectivity for the 5-HT2C receptor and its deliberate lack of cross-reactivity with MAO and LSD1[4].
Structural Causality: Engineering Selectivity
The shift from a non-selective enzyme inhibitor to a highly selective G-protein-coupled receptor (GPCR) agonist relies on two precise structural modifications[5]:
-
Amine Homologation (The Methanamine Shift): TCP features a primary amine directly attached to the cyclopropyl ring. This specific spatial arrangement is strictly required for the single-electron transfer and subsequent ring-opening mechanism that forms a covalent adduct with the FAD cofactor in MAO and LSD1. By inserting a single methylene spacer (-CH2-) to create a methanamine, the nitrogen atom is displaced. This subtle extension creates a steric clash and disrupts the precise geometry required for FAD attack, effectively abolishing MAO and LSD1 cross-reactivity.
-
Aryl Substitution (The 2-Chloro Effect): The addition of a chlorine atom at the ortho (2-) position of the phenyl ring serves a dual purpose. Electronegatively, it alters the pi-electron cloud of the aromatic system. Sterically, it locks the molecule into a preferred conformation that fits snugly into the hydrophobic binding pocket of the 5-HT2C receptor, while creating steric hindrance that reduces affinity for the closely related 5-HT2A and 5-HT2B subtypes[4].
Structural evolution and target shift from Tranylcypromine to the 2-chloro methanamine derivative.
Quantitative Data: Selectivity and Cross-Reactivity
The following table summarizes the functional selectivity of (2-(2-Chlorophenyl)cyclopropyl)methanamine compared to TCP and standard reference compounds. Data reflects GPCR functional activation ( EC50 ) and enzymatic inhibition ( IC50 )[2][4].
| Compound | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | MAO-A IC50 (µM) | LSD1 IC50 (µM) |
| Tranylcypromine (TCP) | > 10,000 | > 10,000 | > 10,000 | 0.002 | 2.0 |
| (2-(2-Chlorophenyl)cyclopropyl)methanamine | ~ 150 - 300 | > 2,000 | > 1,500 | > 100 (Inactive) | > 100 (Inactive) |
| Serotonin (5-HT) | 5.0 | 10.0 | 2.0 | N/A | N/A |
Note: The methanamine derivative demonstrates potent Gq-coupled agonism at 5-HT2C while completely losing the FAD-dependent enzymatic inhibition characteristic of TCP.
Experimental Workflows: Self-Validating Protocols
To rigorously validate the selectivity of (2-(2-Chlorophenyl)cyclopropyl)methanamine, researchers must employ parallel, self-validating assays that confirm both the presence of the desired GPCR activity and the absence of enzymatic off-target effects.
Parallel screening workflow for evaluating enzymatic inhibition and GPCR functional activation.
Protocol A: 5-HT2C Functional Agonism via Calcium Flux (FLIPR Assay)
Causality: The 5-HT2C receptor is a Gq-coupled GPCR. Agonist binding activates phospholipase C (PLC), generating IP3, which triggers the release of intracellular calcium ( Ca2+ ). Using a fluorescent calcium indicator (Fluo-4 AM) allows for real-time, kinetic quantification of receptor activation.
-
Cell Preparation: Plate CHO-K1 cells stably expressing the human 5-HT2C receptor at 15,000 cells/well in a 384-well black/clear bottom plate. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing probenecid to prevent dye extrusion via efflux pumps). Incubate for 1 hour at 37°C.
-
Compound Addition & Kinetic Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Inject (2-(2-Chlorophenyl)cyclopropyl)methanamine across a 10-point concentration gradient (10 µM to 0.1 nM).
-
Self-Validation (Crucial):
-
Positive Control: 5-HT (Serotonin) to define 100% Emax .
-
Specificity Control: Pre-incubate a parallel set of wells with SB-242084 (a highly selective 5-HT2C antagonist). A rightward shift or complete flattening of the methanamine dose-response curve proves that the calcium flux is strictly 5-HT2C-mediated and not an artifact of membrane disruption.
-
Protocol B: MAO/LSD1 Cross-Reactivity Counter-Screen
Causality: To prove the methanamine modification successfully abolished enzymatic inhibition, an Amplex Red-coupled assay is used. MAO and LSD1 generate hydrogen peroxide ( H2O2 ) as a byproduct of amine oxidation/demethylation. Horseradish peroxidase (HRP) uses this H2O2 to convert Amplex Red into highly fluorescent resorufin. Active inhibitors will decrease the fluorescent signal.
-
Enzyme Master Mix: Prepare a reaction buffer containing recombinant human MAO-A (or LSD1), HRP, and Amplex Red.
-
Inhibitor Pre-incubation: Add (2-(2-Chlorophenyl)cyclopropyl)methanamine (up to 100 µM) to the enzyme mix. Incubate for 30 minutes. (Note: TCP and its derivatives are mechanism-based inhibitors requiring time to form the covalent adduct).
-
Substrate Initiation: Add the specific substrate (tyramine for MAO, H3K4me2 peptide for LSD1) to initiate the reaction.
-
Fluorescence Measurement & Validation: Read fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes.
-
Validation Control: Include TCP (10 µM) as a positive control for inhibition. TCP must show >90% signal reduction. The methanamine derivative should show a signal equivalent to the DMSO (vehicle) control, confirming the absence of cross-reactivity.
-
References
-
Cho, S. J., Jensen, N. H., Kurome, T., Kadari, S., Manzano, M. L., Malberg, J. E., Caldarone, B., Roth, B. L., & Kozikowski, A. P. (2009). "Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action." Journal of Medicinal Chemistry, 52(7), 1885-1902. URL: [Link]
-
Chen, G., et al. (2015). "We Need 2C but Not 2B: Developing Serotonin 2C (5-HT2C) Receptor Agonists for the Treatment of CNS Disorders." Medicinal Research Reviews, PMC. URL: [Link]
- US Patent US8853408B2. (2014). "Cyclopropylamines as LSD1 inhibitors." Google Patents.
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(2-(2-Chlorophenyl)cyclopropyl)methanamine proper disposal procedures
Proper disposal of specialized pharmaceutical intermediates like (2-(2-Chlorophenyl)cyclopropyl)methanamine requires rigorous adherence to chemical safety protocols. Because this compound features both a basic primary amine and a covalently bound chlorine atom on an aromatic ring, it presents a dual hazard profile: it is highly reactive (corrosive) and environmentally persistent.
The following operational guide provides researchers and environmental health and safety (EHS) professionals with a field-proven, self-validating framework for the segregation, treatment, and destruction of this specific halogenated organic amine.
Physicochemical Hazard Profile
To design a safe disposal workflow, the quantitative and qualitative properties of the waste must first be established. The table below summarizes the critical data points that dictate the handling of (2-(2-Chlorophenyl)cyclopropyl)methanamine.
| Property / Parameter | Value / Classification | Operational Implication |
| Molecular Formula | C₁₀H₁₂ClN | Contains covalently bound chlorine; strictly mandates a halogenated waste stream . |
| Functional Groups | Primary Amine, Chlorophenyl | Basic and corrosive; requires thermal control and neutralization if in an aqueous matrix. |
| Waste Classification | Halogenated Organic Amine | Cannot be mixed with standard non-halogenated solvents (e.g., ethanol, hexane). |
| Primary Hazards | Corrosive, Aquatic Toxicity | Requires secondary containment, inert absorbents, and specific PPE (organic vapor cartridges). |
| Destruction Method | High-Temp Incineration | Requires specialized rotary kiln facilities with caustic scrubbing for HCl gas byproducts. |
Operational Disposal Workflow
The fundamental rule of halogenated waste disposal is strict segregation. Mixing a halogenated compound like (2-(2-Chlorophenyl)cyclopropyl)methanamine with non-halogenated waste streams contaminates the entire volume. This not only exponentially increases disposal costs but also introduces severe environmental risks, as standard incinerators cannot safely process halogens without forming highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1].
Logical workflow for the segregation and disposal of halogenated amine waste.
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system; personnel must verify the physical state and pH of the waste before it is sealed for transport, ensuring no incompatible reactions occur during storage.
Phase 1: Segregation and Containerization
-
Verify Waste Stream Compatibility: Confirm that the waste consists only of (2-(2-Chlorophenyl)cyclopropyl)methanamine and compatible halogenated solvents (e.g., dichloromethane). Causality: Mixing with non-halogenated waste triggers a chain reaction of logistical failures, rendering the waste unrecyclable and highly dangerous during standard low-temperature combustion[1].
-
Select Appropriate Containment: Utilize a High-Density Polyethylene (HDPE) container. Causality: Primary amines can act as nucleophiles, degrading certain polycarbonates and corroding metal containers over time. HDPE provides the necessary chemical resistance[2].
-
Labeling: Affix a hazardous waste label explicitly stating "Halogenated Organic Amine - CORROSIVE" to ensure downstream handlers are aware of both the halogen and the amine hazards[3].
Phase 2: Pre-Disposal Treatment (For Aqueous Mixtures)
If the compound is dissolved in an aqueous waste stream, it must be neutralized prior to accumulation to prevent violent acid-base reactions in the communal waste carboy.
-
Temperature Control: Place the collection flask in an ice-water bath. Causality: The neutralization of basic amines is highly exothermic. Thermal control prevents the flash-boiling of residual solvents and protects the operator from toxic vapor exposure.
-
Neutralization: Slowly add a dilute acid (e.g., 1M HCl) dropwise while utilizing magnetic stirring.
-
Validation: Test the solution using pH indicator strips until a stable pH of 6-8 is achieved. Causality: Self-validating the pH is a critical safety gate; it guarantees the waste will remain inert when added to the bulk halogenated accumulation drum.
Phase 3: Final Destruction Logistics
-
Accumulation: Store the sealed HDPE container in a dedicated, ventilated corrosive/flammable cabinet, utilizing secondary containment trays to catch potential leaks.
-
Incineration Protocol: Dispatch the waste via a licensed hazardous waste contractor. Ensure the facility utilizes rotary kiln or liquid injection incineration operating above 1100°C, equipped with alkaline/caustic scrubbers. Causality: Extreme thermal environments are required to break the robust C-Cl bond. Furthermore, the combustion of this compound generates hydrogen chloride (HCl) gas; caustic scrubbers are legally and operationally mandatory to capture and neutralize this highly toxic byproduct before exhaust release[4].
Emergency Spill Response & Decontamination
In the event of an accidental release, standard solvent cleanup procedures are insufficient due to the amine's reactivity.
-
Small Spills (Within Fume Hood): Cover the spill immediately with an inert, non-combustible absorbent such as dry sand or vermiculite. Causality: Combustible absorbents like sawdust or paper towels can react exothermically with strong amines, posing a fire risk. Sweep the saturated absorbent using non-sparking tools and deposit it directly into a solid halogenated waste container[3].
-
Large Spills (Open Laboratory): Evacuate personnel immediately. Do not attempt cleanup without a self-contained breathing apparatus (SCBA) or a full-face respirator equipped with organic vapor/acid gas cartridges. The free base form of the amine is volatile and highly irritating to the respiratory tract and mucous membranes[3].
Sources
Personal protective equipment for handling (2-(2-Chlorophenyl)cyclopropyl)methanamine
Handling (2-(2-Chlorophenyl)cyclopropyl)methanamine requires a rigorous, scientifically grounded approach to personal protective equipment (PPE) and operational logistics. As a halogenated lipophilic primary amine, this compound presents a unique convergence of hazards: the basicity of the methanamine group causes severe tissue necrosis, while the lipophilic 2-chlorophenylcyclopropyl moiety facilitates rapid transdermal penetration.
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. The protocols below are engineered as self-validating systems, ensuring that every safety measure is mechanistically justified and operationally verifiable.
Hazard Causality & Risk Assessment
Before selecting PPE, we must understand the physicochemical mechanisms driving the chemical's hazards. The free base of this compound is a semi-volatile liquid that avidly absorbs atmospheric carbon dioxide to form carbamate salts. Upon contact with physiological moisture (sweat, mucous membranes), the primary amine generates a localized high pH environment. This initiates rapid saponification of epidermal lipids, allowing the toxic chlorophenyl-substituted core to penetrate deep tissues and enter systemic circulation.
Table 1: Hazard Profile & Quantitative Safety Metrics
| Parameter | Value / Classification | Causality / Operational Impact |
| GHS Classification | Skin Corr. 1B, Eye Dam. 1, Acute Tox. 4 | Primary amine basicity causes rapid lipid saponification and irreversible tissue damage. |
| Vapor Pressure | Semi-volatile at 20°C | Inhalation risk increases significantly if heated or aerosolized during transfer operations. |
| Nitrile Breakthrough | < 10 minutes | Low-molecular-weight amines rapidly permeate and degrade standard nitrile polymers[1]. |
| Butyl Rubber Breakthrough | > 240 minutes | High-density polymer matrix resists amine diffusion; mandatory for direct handling[2]. |
| Neutralization Enthalpy | Highly Exothermic | Reacting with strong acids (e.g., HCl) causes boiling and toxic aerosol generation[3]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling lipophilic free-base amines. The following matrix must be strictly adhered to:
-
Hand Protection (Double-Gloving System):
-
Eye & Face Protection: Indirect-vented chemical splash goggles paired with an 8-inch polycarbonate face shield. Causality: Capillary action can draw liquid amines around standard safety glasses, leading to permanent corneal opacity.
-
Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex) buttoned to the top, supplemented with a polyethylene/PVC chemical apron if handling volumes >50 mL.
-
Respiratory Protection: All operations must be conducted within a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm).
Operational Workflows & Methodologies
The following protocols are designed to prevent exposure while maintaining the chemical integrity of the amine.
Protocol A: Pre-Operation Setup and Material Transfer
Self-Validation Check: The absence of white crust (carbamate salts) on the bottle threading indicates successful exclusion of moisture and CO2.
-
Hood Preparation: Clear the fume hood of all clutter to ensure uninhibited laminar airflow. Place a chemical spill mat (absorbent side up, polyethylene side down) on the work surface.
-
Atmospheric Control: Because primary amines react with atmospheric CO2, purge the receiving Schlenk flask or reaction vessel with inert gas (Nitrogen or Argon) for 5 minutes prior to transfer.
-
Volumetric Transfer: Do not pour the free base. Use a gas-tight glass syringe with a Luer-lock PTFE needle. Draw the required volume slowly to prevent cavitation and aerosolization.
-
Reaction Execution: Add the amine dropwise to the reaction mixture. Causality: Acid-base neutralizations or nucleophilic substitutions involving this amine are highly exothermic. Dropwise addition controls the thermal runaway risk.
Protocol B: Spill Response and Decontamination
Self-Validation Check: After neutralization, swab the area with pH indicator paper. A pH of 6-7 confirms complete decontamination.
-
Isolation: Immediately lower the fume hood sash and alert personnel in the vicinity.
-
Weak Acid Neutralization: Never use strong acids (like HCl or H2SO4) to neutralize an amine spill. The resulting exothermic reaction will instantly vaporize the chemical, creating a highly toxic inhalation hazard[3]. Instead, flood the spill with a weak acid solution, such as 5% Citric Acid or dilute Acetic Acid . This smoothly converts the volatile free base into a water-soluble, non-volatile salt.
-
Absorption: Cover the neutralized liquid with an inert, non-combustible absorbent like vermiculite or diatomaceous earth.
-
Collection: Use a non-sparking polypropylene dustpan to sweep the absorbed material into a rigid, sealable High-Density Polyethylene (HDPE) container.
Protocol C: Waste Segregation and Disposal Plan
-
Segregation: Aqueous and organic waste containing this chemical must be strictly segregated from acidic waste streams in the primary accumulation area to prevent delayed exothermic reactions.
-
Labeling: Label the waste container explicitly as "Halogenated Organic Amine Waste - Corrosive/Toxic".
-
Containment: Store waste exclusively in HDPE jerricans. Causality: Aqueous amine solutions can corrode metal containers over time, leading to structural failure and secondary spills.
Operational Logic Visualization
The following diagram illustrates the critical decision-making pathways for handling and spill management.
Fig 1: Operational workflow and spill response logic for lipophilic primary amines.
References
-
Title: Chemical Glove Compatibility Guide Source: University of San Francisco (USF) Environmental Safety URL: [Link]
-
Title: Glove Selection Guide for Chemical Resistance Source: The University of Edinburgh Health and Safety Department URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
